Sphingosine (d18:1(14Z))
Description
BenchChem offers high-quality Sphingosine (d18:1(14Z)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine (d18:1(14Z)) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(Z,2S,3R)-2-aminooctadec-14-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,17-18,20-21H,2-3,6-16,19H2,1H3/b5-4-/t17-,18+/m0/s1 |
InChI Key |
JICKNJHTUZYBRA-JTDRTSHGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Isomer: A Technical Guide to the Discovery and Isolation of Sphingosine (d18:1(14Z))
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine (B13886), a foundational component of sphingolipids, has long been a subject of intense scientific scrutiny. While the canonical trans-isomer, sphingosine (d18:1(4E)), is well-characterized, a lesser-known cis-isomer, Sphingosine (d18:1(14Z)), has emerged as a molecule of significant interest, particularly in the context of certain metabolic disorders. This technical guide provides an in-depth exploration of the discovery, isolation, and biological relevance of this atypical sphingolipid. Unlike the historical discovery of sphingosine from brain extracts, the identification of the d18:1(14Z) isomer is a modern tale rooted in the investigation of genetic metabolic diseases. This document details the enzymatic pathways leading to its formation, comprehensive protocols for its extraction and quantification, and a discussion of its potential physiological roles and signaling implications.
Discovery of an Atypical Isomer: A Shift from Classical Isolation to Molecular Pathology
The discovery of Sphingosine (d18:1(14Z)) is intrinsically linked to the study of disorders in sphingolipid metabolism, specifically deficiencies in the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1).[1][2] DEGS1 is responsible for introducing the characteristic trans double bond at the C4-C5 position of the sphingoid base. In individuals with impaired DEGS1 function, a metabolic bypass pathway involving the enzyme fatty acid desaturase 3 (FADS3) becomes active.[2][3] FADS3, a Δ14Z desaturase, introduces a cis double bond at the C14-C15 position of the sphingoid backbone, leading to the formation of this atypical sphingosine isomer.[3][4][5][6]
The initial identification of Sphingosine (d18:1(14Z)) was therefore not the result of a direct isolation from a natural source, but rather through the meticulous analysis of the sphingolipid profiles of patients with DEGS1-related hypomyelinating leukodystrophy.[1][7] Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), were instrumental in detecting and characterizing this novel isomer in patient plasma and cells expressing mutant DEGS1.[1][7]
Biosynthesis of Sphingosine (d18:1(14Z)): The FADS3 Bypass Pathway
The formation of Sphingosine (d18:1(14Z)) is a deviation from the canonical de novo sphingolipid synthesis pathway. The following diagram illustrates this alternative metabolic route.
Experimental Protocols: Isolation and Quantification
As Sphingosine (d18:1(14Z)) is primarily a biomarker for a specific metabolic condition and not abundant in healthy tissues, its "isolation" is typically for analytical and quantification purposes rather than for obtaining large quantities from a natural source. Chemical synthesis is the preferred method for obtaining a pure standard. The following protocol outlines a general procedure for the extraction and quantification of sphingosine isomers from biological samples, adaptable for cell cultures (e.g., DEGS1 knockout cells) or patient-derived samples.
Lipid Extraction from Biological Samples
This protocol is a modification of established methods for sphingolipid extraction.
Materials:
-
Biological sample (e.g., cell pellet, plasma, tissue homogenate)
-
Internal Standard (IS): Sphingosine (d17:1) or another appropriate odd-chain sphingoid base
-
Chloroform
-
Methanol
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a known amount of sample (e.g., 1x10^6 cells, 100 µL plasma, or 50 mg tissue homogenate) in a glass tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 0.8 mL of deionized water and 0.8 mL of chloroform.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., methanol) for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of sphingolipid isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the sphingosine isomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sphingosine (d18:1): Precursor ion [M+H]+ m/z 300.3 → Product ion m/z 282.3 (loss of H₂O)
-
Internal Standard (d17:1): Precursor ion [M+H]+ m/z 286.3 → Product ion m/z 268.3 (loss of H₂O)
-
-
The specific MRM transition for Sphingosine (d18:1(14Z)) will be the same as the canonical isomer, with separation achieved chromatographically.
Data Analysis:
-
Generate a standard curve using a chemically synthesized and purified standard of Sphingosine (d18:1(14Z)).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of Sphingosine (d18:1(14Z)) in the sample by interpolating the peak area ratio against the standard curve.
Quantitative Data
Quantitative data for the isolation of Sphingosine (d18:1(14Z)) from natural sources is not widely available due to its low abundance and association with a rare disease state. The primary source of quantitative data comes from analytical studies on patient samples or cell models.
| Sample Type | Analyte | Concentration Range | Reference |
| Plasma (DEGS1 deficient patient) | Sphingosine (d18:1(14Z)) | Elevated levels detected | [1][7] |
| DEGS1 knockout cells | Sphingosine (d18:1(14Z)) | Significantly increased compared to wild-type | [1] |
| Chemical Synthesis Yield | Sphingosine (d18:1(14Z)) | Varies by synthetic route | [8] |
Signaling Pathways and Biological Implications
Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes. S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5).
The biological implications of the cis (14Z) isomer are an active area of investigation. The presence of a cis double bond, as opposed to the trans bond in the canonical sphingosine, is expected to introduce a "kink" in the hydrocarbon tail.[9] This structural alteration can have profound effects on the biophysical properties of cell membranes, potentially altering membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.[10]
While the specific interactions of Sphingosine (d18:1(14Z)) with signaling proteins are not yet fully elucidated, it is plausible that its altered conformation could lead to differential binding to sphingosine kinases and other sphingolipid-metabolizing enzymes, as well as potentially modulating the activity of S1P receptors in a unique manner. The accumulation of this atypical isomer in DEGS1 deficiency is associated with neurotoxicity, suggesting that its presence disrupts normal cellular function in the nervous system.[1]
Conclusion and Future Directions
The discovery of Sphingosine (d18:1(14Z)) represents a paradigm shift in our understanding of sphingolipid diversity and its role in human health and disease. Its identification as a biomarker for DEGS1 deficiency underscores the importance of advanced analytical techniques in modern molecular medicine. Future research should focus on several key areas:
-
Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling cascades affected by Sphingosine (d18:1(14Z)) and its phosphorylated form.
-
Biophysical Studies: Characterizing the impact of this isomer on the structure and function of biological membranes.
-
Therapeutic Potential: Exploring whether modulation of the FADS3 bypass pathway could represent a therapeutic strategy for DEGS1-related disorders.
-
Broader Biological Relevance: Investigating the potential presence and role of Sphingosine (d18:1(14Z)) in other physiological or pathological contexts beyond DEGS1 deficiency.
This in-depth understanding will be crucial for the development of novel diagnostics and therapeutics targeting the complex and fascinating world of sphingolipid metabolism.
References
- 1. DEGS1-associated aberrant sphingolipid metabolism impairs nervous system function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. sapient.bio [sapient.bio]
- 6. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of the anti-lipid-microdomain sphingoid base 4,14-sphingadiene by the ceramide desaturase FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis of Sphingosine (d18:1(14Z))
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a diverse class of lipids that play crucial roles in cell structure, signaling, and metabolism. While the biosynthesis of canonical sphingolipids is well-understood, atypical sphingoid bases are emerging as important molecules in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biosynthesis of a specific atypical sphingolipid, Sphingosine (B13886) (d18:1(14Z)). This molecule is characterized by a cis double bond at the 14th position of the C18 backbone, a feature introduced by the enzyme Fatty Acid Desaturase 3 (FADS3). This document details the enzymatic steps involved in its synthesis, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the biosynthetic pathway and experimental workflows. This guide is intended to be a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease and for professionals involved in the development of therapeutic agents targeting these pathways.
Introduction to Sphingosine (d18:1(14Z))
Sphingosine (d18:1(14Z)) is an atypical sphingoid base distinguished from the canonical sphingosine (d18:1(4E)) by the position and configuration of its double bond. Instead of a trans double bond at the C4-C5 position, it possesses a cis double bond at the C14-C15 position[1]. This structural difference suggests unique biophysical properties and biological functions. The enzyme responsible for the introduction of this Δ14Z double bond has been identified as Fatty Acid Desaturase 3 (FADS3), resolving a significant gap in our understanding of sphingolipid metabolism[1][2]. The presence of Sphingosine (d18:1(14Z)) and its derivatives has been linked to gender-specific differences in the human plasma sphingolipidome and may play a role in certain pathological conditions[1][2].
The Biosynthesis Pathway of Sphingosine (d18:1(14Z))
The biosynthesis of Sphingosine (d18:1(14Z)) is a multi-step process that begins with the canonical de novo synthesis of sphingolipids in the endoplasmic reticulum and diverges with the specific action of FADS3.
De Novo Sphingolipid Biosynthesis: The Precursor Backbone
The initial steps are shared with the synthesis of all sphingolipids:
-
Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine[3][4]. This is the rate-limiting step in sphingolipid biosynthesis.
-
Reduction to Sphinganine (B43673): 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction[3].
-
N-acylation to Dihydroceramide (B1258172): Sphinganine is subsequently N-acylated by one of several ceramide synthases (CerS) to form dihydroceramide. The CerS enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths, leading to a variety of dihydroceramide species.
The Key Desaturation Step by FADS3
The defining step in the formation of the (14Z) isomer is the introduction of a cis double bond at the C14 position of the sphingoid backbone. This reaction is catalyzed by Fatty Acid Desaturase 3 (FADS3) [1][2].
-
Substrate: FADS3 acts on a saturated long-chain base. While it can desaturate sphinganine within dihydroceramide, studies have shown that it preferentially acts on sphingosine-containing ceramides (B1148491) (N-acylsphing-4-enines) to produce sphinga-4,14-dienine containing ceramides[5][6][7]. FADS3 has also been shown to have activity towards free long-chain bases, though to a lesser extent[1].
-
Reaction: FADS3 introduces a cis double bond at the Δ14 position of the C18 sphingoid backbone. This reaction requires cytochrome b5 as an electron donor[5][7].
-
Product: The action of FADS3 on a dihydroceramide backbone results in a ceramide containing a sphingosine (d18:1(14Z)) base.
Formation of Free Sphingosine (d18:1(14Z))
The ceramide containing the (14Z) isomer can then be hydrolyzed by ceramidases to release the free sphingoid base, Sphingosine (d18:1(14Z)).
Below is a diagram illustrating the biosynthetic pathway:
References
- 1. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libsearch.bethel.edu [libsearch.bethel.edu]
- 3. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 5. sapient.bio [sapient.bio]
- 6. uniprot.org [uniprot.org]
- 7. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Sphingosine (d18:1(14Z)) in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling. While the roles of canonical sphingolipids like sphingosine (B13886) (d18:1(4E)) and its phosphorylated form, sphingosine-1-phosphate (S1P), are well-documented, a fascinating and underexplored area of sphingolipid biology involves atypical isomers. This technical guide delves into the established signaling cascades of the canonical sphingosine and then turns its focus to the enigmatic, atypical isomer, Sphingosine (d18:1(14Z)). Possessing a cis double bond at the 14-15 position, this molecule presents a structural deviation that likely imparts unique biological functions. This document will synthesize the current, albeit limited, understanding of Sphingosine (d18:1(14Z)), drawing parallels from studies on other atypical sphingolipids, and will provide detailed experimental protocols for investigating its role in cell signaling.
Introduction to Sphingosine and its Canonical Signaling Pathways
Sphingosine is an 18-carbon amino alcohol that forms the backbone of all sphingolipids. It is a key player in the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like S1P, in determining cell fate.[1][2][3][4] The canonical form of sphingosine, with a trans double bond at the 4-5 position (d18:1(4E)), is known to modulate several critical cell signaling cascades.
Induction of Apoptosis
Sphingosine is a potent inducer of apoptosis, or programmed cell death.[2][5] This process is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Sphingosine-induced apoptosis is multifaceted and can involve:
-
Mitochondrial Pathway: Sphingosine can directly impact mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of these factors triggers a cascade of caspase activation, a family of proteases that execute the apoptotic program.[6]
-
Regulation of Bcl-2 Family Proteins: Sphingosine can modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis.
Inhibition of Protein Kinase C (PKC)
One of the earliest discovered functions of sphingosine is its role as an endogenous inhibitor of Protein Kinase C (PKC), a family of kinases involved in numerous cellular processes, including proliferation, differentiation, and survival.[7][8][9] Sphingosine competes with diacylglycerol (DAG), a canonical activator of PKC, for binding to the regulatory domain of the enzyme.[7] This inhibition can have profound effects on downstream signaling pathways.
Modulation of Intracellular Calcium ([Ca2+]i)
Sphingosine can induce the release of calcium from intracellular stores, acting as a second messenger.[10][11][12] This elevation in cytosolic calcium can trigger a wide array of cellular responses, including the activation of calcium-dependent enzymes and transcription factors. Some studies suggest that this calcium release is mediated by the lysosome.[10][11]
The Atypical Isomer: Sphingosine (d18:1(14Z))
While the signaling roles of canonical sphingosine are well-established, the functions of its atypical isomers remain largely unknown. Sphingosine (d18:1(14Z)), also known as Sphing-14Z-enine, is characterized by a cis double bond at the 14-15 position of the 18-carbon chain. This structural alteration, particularly the geometry and position of the double bond, is predicted to significantly influence its biophysical properties and, consequently, its interaction with cellular machinery.[13]
Studies on other sphingolipid isomers provide a framework for postulating the potential roles of Sphingosine (d18:1(14Z)):
-
Altered Membrane Biophysics: The presence of a cis double bond can introduce a kink in the lipid chain, disrupting ordered membrane domains (lipid rafts) more significantly than a trans double bond. This could alter the localization and activity of membrane-associated signaling proteins.[13]
-
Differential Enzymatic Recognition: The unique stereochemistry of the (14Z) isomer may lead to altered recognition and processing by enzymes that metabolize sphingosine, such as sphingosine kinases (SphK1 and SphK2). This could lead to a different balance of downstream signaling metabolites.
-
Novel Protein Interactions: The distinct three-dimensional shape of Sphingosine (d18:1(14Z)) may allow it to interact with a unique set of protein targets that do not bind the canonical isomer, thereby activating novel signaling pathways.
-
Enhanced Biological Activity: Research on a synthetic cis analog of sphingomyelin (B164518) demonstrated an increased antioxidant capacity compared to the natural trans isomer.[14] Furthermore, ceramide containing a cis double bond showed enhanced apoptotic activity.[14] These findings suggest that Sphingosine (d18:1(14Z)) could possess more potent or distinct biological activities compared to its canonical counterpart.
Currently, Sphingosine (d18:1(14Z)) has been identified as a potential biomarker for certain genetic disorders, highlighting its presence and potential biological relevance in vivo.[1] However, its specific role in cell signaling cascades remains a critical and exciting area for future research.
Data Presentation: Quantitative Effects of Canonical Sphingosine
The following tables summarize quantitative data on the effects of canonical sphingosine (d18:1(4E)) on key cellular processes. This data provides a baseline for comparative studies with the (14Z) isomer.
| Parameter | Cell Type | Concentration | Effect | Reference |
| PKC Inhibition | Vascular Smooth Muscle Cells | 300 µM | 50% inhibition of PKC activity | [6] |
| Apoptosis Induction | Photoreceptor neurons | Not specified | Increased apoptosis | [15] |
| Calcium Release | Chromaffin Cells | 10 µM | Significant elevation of intracellular Ca2+ | [16] |
Note: The available quantitative data for the direct effects of sphingosine is limited and often cell-type specific. Further research is needed to establish definitive dose-response relationships.
Mandatory Visualizations
Signaling Pathways of Canonical Sphingosine
Caption: Canonical Sphingosine signaling pathways.
Experimental Workflow for Sphingolipid Analysis
Caption: Workflow for LC-MS/MS analysis of sphingolipids.
Experimental Protocols
Quantification of Sphingosine by LC-MS/MS
This protocol is adapted for the analysis of sphingosine and other sphingolipids in cell culture samples.[17][18][19][20][21]
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform (B151607), HPLC grade
-
Internal standards (e.g., C17-sphingosine)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add 100 µL of water and the internal standard.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a gradient elution on a C18 column.
-
Detect and quantify sphingosine and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.[17][22][23][24]
Materials:
-
Cells grown on glass-bottom dishes
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter at 510 nm.
Procedure:
-
Dye Loading:
-
Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Image Acquisition:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Add the desired concentration of Sphingosine (d18:1(14Z)) or control compound.
-
Continue to acquire images at regular intervals to monitor the change in fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
Detection of Apoptosis by Annexin V Staining
This protocol uses Annexin V conjugated to a fluorophore (e.g., FITC) to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[25][26][27]
Materials:
-
Cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Sphingosine (d18:1(14Z)) or a control compound for the desired time.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
The study of atypical sphingolipids like Sphingosine (d18:1(14Z)) represents a new frontier in lipid signaling research. While the signaling paradigms of canonical sphingosine are well-established, the subtle yet significant structural differences in its isomers likely translate to novel biological functions. The altered stereochemistry of the double bond in Sphingosine (d18:1(14Z)) is predicted to impact its membrane partitioning, enzymatic interactions, and downstream signaling.
Future research should focus on:
-
Chemical Synthesis and Availability: The development of robust synthetic routes for Sphingosine (d18:1(14Z)) is crucial to enable its widespread study.
-
Comparative Signaling Studies: Direct, quantitative comparisons of the effects of the (14Z) and (4E) isomers on apoptosis, PKC activity, and calcium signaling are needed to elucidate their distinct roles.
-
Target Identification: Unbiased screening approaches, such as proteomic and lipidomic analyses, can be employed to identify novel binding partners and metabolic products of Sphingosine (d18:1(14Z)).
-
In Vivo Relevance: Investigating the physiological and pathological contexts in which Sphingosine (d18:1(14Z)) is produced and functions will be essential to understanding its role in health and disease.
By employing the detailed protocols provided in this guide and focusing on these future directions, researchers can begin to unravel the mysteries of this enigmatic sphingolipid and its place in the complex web of cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate in cell growth and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 6. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of synthetic sphingosine-1-phosphate analogs on cytosolic phospholipase A2alpha-independent release of arachidonic acid and cell toxicity in L929 fibrosarcoma cells: the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate: a Ca2+ release mediator in the balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Permissive Modulation of Sphingosine-1-Phosphate-Enhanced Intracellular Calcium on BKCa Channel of Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of Conformationally Constrained ... - Ran Zhu - Google 圖書 [books.google.com.hk]
- 26. m.youtube.com [m.youtube.com]
- 27. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Subcellular Landscape of Sphingosine (d18:1(14Z)): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes. While the metabolism and localization of canonical sphingolipids like sphingosine (B13886) (d18:1) are well-documented, the subcellular distribution of atypical isomers such as Sphingosine (d18:1(14Z)) remains largely unexplored. This technical guide provides a comprehensive overview of the established principles of sphingolipid trafficking and metabolism that likely govern the localization of this atypical isomer. Furthermore, we present detailed experimental protocols for researchers to elucidate the precise intracellular distribution of Sphingosine (d18:1(14Z)), and we outline the known signaling pathways of its canonical counterpart, which may offer insights into its potential biological functions.
Introduction: The Enigma of Atypical Sphingolipids
Sphingolipids are fundamental to eukaryotic cell biology, contributing to the physical properties of membranes and acting as precursors for a host of bioactive metabolites. The canonical sphingosine (d18:1) features a trans double bond at the 4-5 position of its 18-carbon backbone. However, a vast diversity of sphingolipid structures exists, including variations in chain length and the position and stereochemistry of double bonds. Sphingosine (d18:1(14Z)), with its cis double bond at the 14-15 position, represents one such atypical isomer. While the biological implications of these structural variations are still being unraveled, they are presumed to influence the molecule's biophysical properties and its interactions with enzymes and receptors, thereby potentially altering its subcellular localization and signaling functions.
This guide will first review the general pathways of sphingolipid synthesis and transport, providing a foundational understanding of where Sphingosine (d18:1(14Z)) might be found within the cell. Subsequently, we will delve into the state-of-the-art methodologies that can be employed to pinpoint its precise location.
General Principles of Sphingolipid Intracellular Localization
The journey of sphingolipids within the cell is a highly regulated process involving synthesis in the endoplasmic reticulum (ER), modification in the Golgi apparatus, and distribution to various other organelles and the plasma membrane.
-
De Novo Synthesis in the Endoplasmic Reticulum : The synthesis of sphingolipids begins in the ER with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is then reduced to sphinganine (B43673) (dihydrosphingosine), which is acylated to form dihydroceramide. A desaturase then introduces the canonical trans double bond at the 4-5 position to yield ceramide. It is at this desaturation step, or through the action of other uncharacterized desaturases, that atypical isomers like Sphingosine (d18:1(14Z)) might be generated. From ceramide, ceramidases can release free sphingosine.[1][2]
-
Transport to and Processing in the Golgi Apparatus : Ceramide is transported from the ER to the Golgi apparatus, either by vesicular transport or via the ceramide transfer protein (CERT). In the Golgi, ceramide is further metabolized to sphingomyelin (B164518) or glycosphingolipids.
-
Distribution to Other Cellular Compartments : From the Golgi, sphingolipids are distributed to other organelles, including the plasma membrane, endosomes, and lysosomes, through vesicular trafficking. The specific composition of sphingolipids in each organelle's membrane is tightly regulated and contributes to its unique functions.
-
The Salvage Pathway : Sphingolipids can be broken down in the lysosomes, and the resulting sphingosine can be salvaged and transported back to the ER for re-acylation into ceramide. This recycling pathway is a significant source of cellular sphingosine.
The hydrophobic nature of sphingosine and its derivatives restricts their movement within the cell, necessitating these complex transport and localization mechanisms.[3]
Experimental Protocols for Determining Intracellular Localization
To determine the specific subcellular localization of Sphingosine (d18:1(14Z)), a combination of high-resolution imaging and quantitative analytical techniques is required.
Subcellular Fractionation Coupled with Mass Spectrometry
This biochemical approach involves the separation of cellular organelles followed by the extraction and quantification of lipids from each fraction.
Protocol: Subcellular Fractionation and Lipid Extraction
-
Cell Culture and Homogenization :
-
Culture cells of interest to a sufficient density (e.g., 1 x 10^7 cells).
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The efficiency of cell lysis should be monitored by microscopy.
-
-
Differential Centrifugation :
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
The subsequent supernatant can be centrifuged at an even higher speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes (ER and Golgi fragments). The final supernatant represents the cytosolic fraction.
-
Further purification of organelles can be achieved using density gradient centrifugation (e.g., with sucrose (B13894) or iodixanol).
-
-
Lipid Extraction (Modified Bligh and Dyer Method) :
-
To each organelle fraction, add a mixture of chloroform (B151607) and methanol (B129727) (typically a 1:2 v/v ratio).
-
Vortex the mixture thoroughly to ensure a single-phase system.
-
Add chloroform and water (to achieve a final chloroform:methanol:water ratio of 2:2:1.8 v/v/v) to induce phase separation.
-
Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase, avoiding the protein interface.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
-
Quantitative Analysis by LC-MS/MS :
-
Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize a C18 reverse-phase column for separation.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Sphingosine (d18:1(14Z)). A specific precursor-to-product ion transition for the molecule of interest must be determined.
-
Quantification is achieved by comparing the signal to a standard curve generated with a synthetic standard of Sphingosine (d18:1(14Z)) and by spiking the samples with a suitable internal standard (e.g., a deuterated or C17-sphingosine).[4][5]
-
Imaging Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) allows for the visualization of the spatial distribution of lipids directly in tissue sections or on cultured cells with high spatial resolution.
Protocol: MALDI Imaging Mass Spectrometry
-
Sample Preparation :
-
For tissue analysis, obtain thin cryosections (10-12 µm) of the tissue of interest and thaw-mount them onto a conductive glass slide (e.g., indium tin oxide-coated).
-
For cell culture analysis, grow cells directly on the conductive slide.
-
Wash the samples carefully to remove salts and other interfering substances. A brief rinse in cold ammonium (B1175870) acetate (B1210297) solution is often used.
-
Dry the samples thoroughly in a desiccator.
-
-
Matrix Application :
-
Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the sample. This can be done using an automated sprayer or a nebulizer to create a fine, homogenous crystal layer.
-
-
Data Acquisition :
-
Acquire mass spectra in a grid-like pattern across the entire sample surface using a MALDI-TOF or MALDI-Orbitrap mass spectrometer.
-
The laser is fired at each x,y-coordinate, and a full mass spectrum is recorded.
-
-
Image Generation :
-
Generate ion-density maps for the m/z value corresponding to Sphingosine (d18:1(14Z)). The intensity of the signal at each coordinate is represented by a color scale, creating an image of the molecule's distribution.[6]
-
Potential Signaling Pathways
While no signaling pathways have been specifically attributed to Sphingosine (d18:1(14Z)), the well-established pathways of canonical sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), provide a framework for potential roles.
Sphingosine itself can modulate the activity of several intracellular proteins, including protein kinase C.[7] However, much of the signaling activity of sphingosine is mediated through its conversion to S1P by sphingosine kinases (SphK1 and SphK2).
The Sphingosine-1-Phosphate (S1P) Signaling Axis
S1P can act as both an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PRs). This dual functionality is often referred to as "inside-out" signaling.
-
Intracellular Actions : Intracellular S1P has been implicated in the regulation of calcium mobilization, cell proliferation, and apoptosis.
-
Extracellular Actions : S1P is exported out of the cell and binds to S1PRs on the cell surface, activating a variety of downstream signaling cascades that control processes such as cell survival, migration, and differentiation.[1]
The localization of the sphingosine kinases is a key determinant of the downstream effects of S1P. SphK1 is predominantly cytosolic but can translocate to the plasma membrane upon activation, leading to the generation of S1P for export.[8] SphK2 is found in the nucleus and other organelles and is thought to be involved in generating intracellular pools of S1P.[8]
Quantitative Data
Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations or relative abundance of Sphingosine (d18:1(14Z)) in different subcellular compartments. The experimental protocols outlined in this guide provide the necessary tools to generate such valuable data.
Visualizations
Signaling Pathways
Caption: Canonical S1P "inside-out" signaling pathway.
Experimental Workflows
Caption: Workflow for determining subcellular localization.
Conclusion and Future Perspectives
The intracellular localization of Sphingosine (d18:1(14Z)) remains an open question in the field of sphingolipid biology. This guide provides the foundational knowledge and detailed experimental roadmaps for researchers to address this gap. By employing techniques such as subcellular fractionation coupled with LC-MS/MS and MALDI imaging, the precise organellar and membrane distribution of this atypical sphingolipid can be determined. Elucidating the localization of Sphingosine (d18:1(14Z)) will be the first step in uncovering its potentially unique biological functions and its role in health and disease, offering new avenues for therapeutic intervention in sphingolipid-related pathologies.
References
- 1. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine kinase localization in the control of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Sphingosine (d18:1(14Z)): An Atypical Bioactive Lipid Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical bioactive signaling molecules. While the roles of canonical sphingolipids like sphingosine (B13886) (d18:1) and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are well-documented, the functions of atypical isomers remain largely unexplored. This technical guide focuses on Sphingosine (d18:1(14Z)), an atypical sphingolipid characterized by a cis double bond at the 14-15 position of its 18-carbon backbone. We will delve into its known biological activities, potential signaling pathways, and the methodologies required for its study. This document aims to provide a comprehensive resource for researchers interested in the nuanced roles of atypical sphingolipids in health and disease.
Introduction to Sphingosine (d18:1(14Z))
Sphingosine (d18:1(14Z)) is a structural isomer of the more common and extensively studied sphingosine (d18:1(4E)). The key difference lies in the position and configuration of the double bond within the C18 aliphatic chain.[1] While canonical sphingosine possesses a trans double bond at the C4-C5 position, Sphingosine (d18:1(14Z)) has a cis double bond at the C14-C15 position. This structural alteration, though seemingly minor, can have profound implications for the molecule's three-dimensional structure, its interaction with enzymes and receptors, and consequently, its biological function.
Emerging evidence suggests that Sphingosine (d18:1(14Z)) may act as a negative regulator of cell proliferation and a promoter of apoptosis, functions that are also attributed to the canonical sphingosine.[2][3][4][5] Furthermore, a related atypical sphingolipid, SPB 18:1(14Z);O2, has been identified as a potential biomarker for DEGS1-related hypomyelinating leukodystrophy, indicating that this isomer can be endogenously produced under pathological conditions.[6][7]
Potential Signaling Pathways
While specific signaling pathways for Sphingosine (d18:1(14Z)) have not been fully elucidated, it is hypothesized to participate in the established sphingolipid metabolic and signaling network. The canonical "sphingolipid rheostat" model posits a balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival effects of sphingosine-1-phosphate (S1P). It is plausible that Sphingosine (d18:1(14Z)) also fits into this paradigm.
Below is a generalized diagram of sphingolipid metabolism and signaling, within which Sphingosine (d18:1(14Z)) likely operates.
Quantitative Data
Currently, there is a paucity of specific quantitative data in the public domain detailing the bioactivity of Sphingosine (d18:1(14Z)). For context and comparative purposes, the table below summarizes typical concentration ranges and effects observed for the canonical sphingosine (d18:1). It is anticipated that future research will populate a similar table for the (14Z) isomer.
| Parameter | Analyte | Cell/System Type | Observed Effect | Concentration Range | Reference |
| IC50 | Sphingosine (d18:1) | Protein Kinase C (PKC) | Inhibition of PKC activity | 10-50 µM | [8] |
| EC50 | Sphingosine (d18:1) | Jurkat T cells | Induction of Apoptosis | 5-20 µM | |
| --- | Sphingosine (d18:1(14Z)) | --- | --- | --- | Data not available |
Experimental Protocols
The study of Sphingosine (d18:1(14Z)) requires robust analytical methods to distinguish it from other sphingolipid isomers. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sphingolipid analysis.[9]
General Workflow for Sphingolipid Analysis
The following diagram outlines a typical experimental workflow for the extraction and quantification of sphingolipids from biological samples.
Detailed Protocol: Sphingolipid Extraction from Cultured Cells
This protocol provides a general method for the extraction of sphingolipids from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
LC-MS grade chloroform (B151607)
-
Deionized water
-
Internal standard mix in methanol (e.g., C17 sphingosine or deuterated sphingosine)
-
Cell scraper
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Note on Isomer Separation: To resolve Sphingosine (d18:1(14Z)) from other isomers like the canonical sphingosine, chromatographic conditions must be carefully optimized. A C18 reversed-phase column with a suitable gradient of solvents (e.g., water/acetonitrile/formic acid) is a common starting point. The unique fragmentation pattern of the specific isomer in the mass spectrometer will be crucial for its unambiguous identification and quantification. Advanced techniques such as cold ion spectroscopy may also be employed for the distinct identification of stereoisomers.
Future Directions
The study of Sphingosine (d18:1(14Z)) is in its infancy. Future research should focus on:
-
Elucidating specific signaling pathways: Does this isomer interact with known sphingolipid receptors and enzymes, and if so, with what affinity and functional consequence?
-
Determining its physiological and pathological roles: What are the endogenous levels of Sphingosine (d18:1(14Z)) in different tissues and disease states?
-
Developing specific analytical tools: The generation of specific antibodies and labeled standards for Sphingosine (d18:1(14Z)) will greatly facilitate its study.
Conclusion
Sphingosine (d18:1(14Z)) represents an intriguing and understudied member of the sphingolipid family. Its unique structure suggests the potential for distinct biological activities and roles in cellular signaling. While current knowledge is limited, the analytical frameworks and conceptual models established for canonical sphingolipids provide a solid foundation for future investigations. The exploration of such atypical isomers will undoubtedly deepen our understanding of the complexity and elegance of lipid-mediated biological regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. apoptosis promoting | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Cis Double Bond in Sphingosine: A Biophysical and Signaling Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The geometry of the double bond within the sphingosine (B13886) backbone, the foundational component of sphingolipids, is a critical determinant of its physiological and pathophysiological functions. While the canonical trans-Δ4 double bond is ubiquitous and essential for maintaining membrane structure and signaling homeostasis, the introduction of a cis double bond, either synthetically at the Δ4 position or naturally at other positions, drastically alters the biophysical properties and biological activity of these lipids. This guide provides a comprehensive technical overview of the physiological relevance of the cis double bond in sphingosine, contrasting it with its trans and saturated counterparts, and delves into the enzymatic machinery, signaling consequences, and experimental methodologies crucial for its study.
Biophysical Impact of Double Bond Geometry on Membrane Properties
The configuration of the double bond in the sphingoid base profoundly influences the packing, fluidity, and electrostatic potential of cellular membranes. These biophysical parameters are integral to the formation of lipid microdomains (rafts) and the regulation of membrane protein function.
The trans-Δ4,5 unsaturation in natural sphingosine and its derivatives, like ceramide, is crucial for promoting tight molecular packing and ordering within membranes. This configuration allows for stronger intermolecular hydrogen bonding, leading to increased membrane rigidity and higher dipole potentials.[1][2] In contrast, the introduction of a cis double bond at the same position disrupts this ordered arrangement. The kink introduced by the cis bond sterically hinders close packing, weakens the hydrogen-bonding network, and consequently increases membrane fluidity.[2][3][4] Saturated sphingoid bases (sphinganine) generally exhibit properties intermediate to or resembling trans-isomers in terms of packing, but they lack the specific electronic and conformational features conferred by the trans double bond.[1]
A key enzyme, Fatty Acid Desaturase 3 (FADS3), introduces a cis-Δ14 double bond into the sphingosine backbone, yielding 4,14-sphingadiene.[5][6][7] This modification, occurring further down the acyl chain, also disrupts ordered membrane domains, with 4,14-sphingadiene-containing sphingolipids being preferentially localized outside of lipid rafts.[5][8]
Data Presentation: Comparative Biophysical Properties
| Property | trans-Δ4 Sphingolipids | cis-Δ4 Sphingolipids | Saturated Sphingolipids (Sphinganine) | 4,14-Sphingadiene |
| Lipid Packing | Tighter | Looser | Intermediate/Tight | Looser |
| Membrane Order | More Ordered | More Disordered | Ordered | Disordered |
| Intermolecular H-Bonding | Stronger | Weaker[3][4] | Strong | Weaker |
| Dipole Potential | Higher (by 150-250 mV vs. saturated)[1] | Lower | Lower | Not Reported |
| Lipid Raft Localization | Preferentially Localized | Not Reported | Localized | Excluded[5][8] |
Enzymatic Regulation and Metabolism
The stereochemistry of the sphingosine double bond is a key factor for recognition and catalysis by enzymes in the sphingolipid metabolic pathway.
-
Ceramide Synthases (CerS): These enzymes acylate the sphingoid base. While they efficiently use sphinganine (B43673) (the saturated precursor) and sphingosine (trans-Δ4), their activity towards cis-sphingosine (B1239798) isomers is not well characterized in quantitative terms. The Km values for sphinganine are in the low micromolar range for various CerS isoforms.[1]
-
Sphingosine Kinases (SphK1/2): These kinases phosphorylate sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). Both SphK1 and SphK2 can phosphorylate 4,14-sphingadiene as efficiently as the natural trans-sphingosine, indicating that the cis-Δ14 double bond does not hinder recognition by these enzymes.[9][10]
-
Fatty Acid Desaturase 3 (FADS3): This ER-localized desaturase introduces a cis double bond at the Δ14 position of sphingosine, primarily acting on sphingosine-containing ceramides (B1148491) rather than the free sphingoid base.[3][11] It can also desaturate sphinganine-containing ceramides and is involved in the detoxification of cytotoxic 1-deoxysphinganine by converting it to a less toxic unsaturated form.[6][11]
-
Ceramidases and S1P Lyase: The geometry of the double bond is critical for degradation. For instance, ceramide containing a cis double bond is not recognized by brain ceramidase. The activity of S1P lyase, which irreversibly degrades S1P, on cis-S1P isomers has not been extensively studied.
Signaling Pathways and Cellular Responses
The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, is a central paradigm in cell biology. The geometry of the sphingosine double bond directly impacts this balance and downstream signaling events.
Apoptosis
Ceramide is a well-established second messenger in apoptosis. Interestingly, studies on cell-permeable C6-ceramide analogs have shown that the cis isomer can be a more potent inducer of apoptosis than the natural trans isomer in certain cell lines.[12][13] This suggests that for some apoptotic pathways, the strict requirement for a trans configuration is relaxed, and the membrane-disrupting properties of the cis isomer may even enhance the apoptotic signal. Conversely, dihydroceramide (B1258172) (lacking the double bond) is significantly less active.[12][13]
Data Presentation: Apoptosis-Inducing Activity of C6-Ceramide Analogs in HL60 Cells
| Ceramide Analog | Minimum Concentration for Apoptosis Induction | Relative Potency vs. trans-C6-Cer |
| trans-C6-Ceramide | 1.0 µM[12][13] | 1x |
| cis-C6-Ceramide | 0.5 µM[12][13] | 2x |
| Dihydro-C6-Ceramide | >10 µM[12][13] | ~0.1x |
Ceramide-Activated Protein Phosphatases (CAPPs)
Ceramide directly activates protein phosphatases like PP1 and PP2A, which are key mediators of its anti-proliferative and pro-apoptotic effects. This interaction is highly stereospecific. D-erythro-C6-ceramide (the natural form) activates PP2A, whereas the D-erythro-cis-C6-ceramide has no effect.[14] Furthermore, dihydro-C6-ceramide acts as an inhibitor of PP2A.[14] This demonstrates that the trans-Δ4,5 double bond is an absolute requirement for the activation of this critical downstream effector.
S1P Receptor Signaling
While it is established that both SphK1 and SphK2 can phosphorylate 4,14-sphingadiene, the binding affinities and activation potentials of the resulting S1P analog (with a cis-Δ14 bond) at the five S1P receptors (S1PR1-5) have not been reported. The canonical S1P with its trans-Δ4 double bond binds to these G protein-coupled receptors with high affinity, regulating crucial processes like cell migration, angiogenesis, and immune cell trafficking.[15][16] Given the stringent structural requirements for ligand binding in many GPCRs, it is plausible that a cis-isomer of S1P would exhibit altered receptor subtype selectivity and signaling outcomes.
Visualization of Key Pathways and Relationships
Sphingolipid Metabolism Overview
Caption: Core pathways of sphingolipid metabolism.
Ceramide-Induced Apoptosis Signaling
Caption: Role of ceramide isomers in apoptosis.
FADS3 Metabolic Workflow
Caption: FADS3-mediated synthesis of 4,14-sphingadiene ceramide.
Key Experimental Protocols
Ceramide Synthase (CerS) Activity Assay
This protocol measures the N-acylation of a sphingoid base to form ceramide, adapted from methods using fluorescent substrates.
Materials:
-
HEK293 cells overexpressing a specific CerS isoform
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 250 mM Sucrose, protease inhibitor cocktail
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
Substrates: NBD-sphinganine (or other fluorescent sphingoid base), fatty acyl-CoA (e.g., C18:0-CoA)
-
Internal Standard: C17:0 ceramide
-
Solvents: Chloroform (B151607), Methanol
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
Homogenate Preparation: Harvest transfected HEK293 cells, resuspend in Lysis Buffer, and homogenize using a Dounce homogenizer. Centrifuge at 1,000 x g to remove nuclei and unbroken cells. Determine protein concentration of the supernatant (crude cell homogenate).
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of cell homogenate with Reaction Buffer.
-
Substrate Addition: Add NBD-sphinganine to a final concentration of 10 µM and the desired fatty acyl-CoA to 50 µM. Total reaction volume should be ~100 µL.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 400 µL of chloroform/methanol (1:1, v/v). Add 40 µL of 0.5 µM C17:0 ceramide as an internal standard. Vortex thoroughly and centrifuge to separate phases.
-
Solid Phase Extraction: Apply the lipid extract to a pre-conditioned SPE C18 column to separate the NBD-ceramide product from the unreacted NBD-sphinganine substrate.
-
Quantification: Elute the NBD-ceramide and quantify using a fluorometer or by LC-MS/MS, normalizing to the internal standard.
Apoptosis Quantification by Fluorescence Microscopy
This protocol assesses apoptosis by observing nuclear morphology changes using DNA-binding fluorescent dyes.
Materials:
-
HL-60 cells or other suspension cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ceramide analogs (e.g., C6-trans-Cer, C6-cis-Cer) dissolved in ethanol (B145695) or DMSO
-
Hoechst 33342 stain (1 mg/mL stock in water)
-
Propidium Iodide (PI) stain (1 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for DAPI (blue) and Rhodamine (red)
Procedure:
-
Cell Treatment: Seed HL-60 cells at a density of 2x10^5 cells/mL. Add ceramide analogs to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle-only control.
-
Incubation: Incubate cells for 18-24 hours at 37°C in a CO2 incubator.
-
Staining: Harvest cells by centrifugation (200 x g for 5 min). Resuspend the cell pellet in 100 µL of PBS. Add 1 µL of Hoechst 33342 stock and 1 µL of PI stock. Incubate for 15 minutes at room temperature in the dark.
-
Microscopy: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Imaging and Analysis: Using a fluorescence microscope, visualize the cells.
-
Viable cells: Blue, intact, round nuclei (Hoechst positive, PI negative).
-
Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst positive, PI negative).
-
Necrotic/Late Apoptotic cells: Pink/red, swollen nuclei (Hoechst and PI positive).
-
-
Quantification: Count at least 300 cells per sample from random fields. Calculate the percentage of apoptotic cells as (number of apoptotic cells / total number of cells) x 100.
Measurement of Membrane Lipid Packing with Fluorescent Probes
This protocol uses environment-sensitive fluorescent probes to measure lipid packing in model membranes (liposomes).
Materials:
-
Lipids: e.g., POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), sphingomyelin (B164518) (trans or cis isomers), cholesterol.
-
Fluorescent Probe: Laurdan or di-4-ANEPPDHQ stock solution in ethanol.
-
Buffer: HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Extruder with polycarbonate filters (100 nm pore size).
-
Spectrofluorometer.
Procedure:
-
Liposome Preparation: Prepare a lipid mixture in chloroform with the desired molar ratios. Include the fluorescent probe at a lipid-to-probe ratio of 500:1.
-
Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the HEPES buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles. Then, pass the suspension through a 100 nm polycarbonate filter using a mini-extruder (at least 21 passes) to form large unilamellar vesicles (LUVs).
-
Fluorescence Measurement (for Laurdan):
-
Dilute the LUV suspension in the buffer to a final lipid concentration of ~100 µM.
-
Excite the sample at 350 nm and record the emission spectrum from 400 nm to 550 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at 440 nm (ordered phase) and 490 nm (disordered phase), respectively.
-
Higher GP values indicate more ordered, tightly packed membranes.
-
Conclusion and Future Directions
The geometry of the double bond in the sphingosine backbone is not a subtle structural feature but a profound determinant of sphingolipid function. The canonical trans-Δ4 double bond is essential for creating ordered membrane domains and for the stereospecific activation of key signaling enzymes like ceramide-activated protein phosphatases. The introduction of a cis double bond, either at the Δ4 position or the naturally occurring Δ14 position, serves to disrupt this order, increase membrane fluidity, and alter enzymatic and signaling outcomes. While cis-ceramide can paradoxically enhance apoptosis in some contexts, it fails to activate crucial effectors like PP2A, highlighting the complexity of its signaling roles.
For researchers and drug development professionals, understanding these geometric constraints is paramount. The development of inhibitors or modulators for enzymes like FADS3 could provide novel therapeutic avenues for diseases linked to atypical sphingolipids. Furthermore, synthetic sphingolipid analogs with modified double bond geometry could be exploited to selectively trigger or inhibit specific signaling pathways, offering a sophisticated tool for targeted therapy in cancer and inflammatory diseases. Future research should focus on obtaining more quantitative data on the interactions between cis-isomers of sphingolipids and their protein targets, particularly S1P receptors, to fully elucidate their physiological relevance and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Biosynthesis of the anti-lipid-microdomain sphingoid base 4,14-sphingadiene by the ceramide desaturase FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 13. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structural requirements for ceramide activation of serine-threonine protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Novel Sphingolipid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The subtle stereochemical and structural variations in these molecules, giving rise to a vast array of isomers, can dramatically alter their biological activity. This technical guide provides an in-depth exploration of the methodologies and key findings in the study of novel sphingolipid isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate this complex and promising field. We delve into the synthesis of novel isomers, advanced analytical techniques for their separation and quantification, and the elucidation of their distinct signaling pathways. Particular emphasis is placed on the differential effects of these isomers on cellular fate, highlighting their potential as therapeutic targets and agents.
Introduction: The Diverse World of Sphingolipid Isomers
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The most well-known sphingoid base is sphingosine. Modifications to this backbone, the attached fatty acid chain, and the polar head group give rise to a complex landscape of sphingolipid species. Isomerism in sphingolipids can arise from several sources:
-
Stereoisomerism at the chiral centers of the sphingoid base (e.g., D-erythro, L-erythro, D-threo, L-threo configurations).
-
Geometric isomerism related to the presence of double bonds, such as the C4-C5 trans double bond in ceramides.
-
Positional isomerism of functional groups.
-
Structural isomerism in the acyl chain (e.g., length, saturation, hydroxylation).
These subtle structural differences can lead to profound changes in how these molecules interact with enzymes, receptors, and other cellular components, thereby dictating their biological function. For instance, natural D-erythro-ceramide is a potent inducer of apoptosis, while its stereoisomers may exhibit reduced or altered activity.
Synthesis of Novel Sphingolipid Isomers
The exploration of novel sphingolipid isomers necessitates robust synthetic strategies to produce structurally defined molecules for biological evaluation.
General Synthetic Approach: Ceramide Analogs
A common method for synthesizing ceramide analogs involves the direct coupling of a fatty acid to a sphingoid base.[1][2]
Experimental Protocol: Synthesis of a Novel N-acyl-sphingosine Analog
-
Starting Materials:
-
Sphingoid base (e.g., a synthesized novel isomer or a commercially available precursor).
-
Fatty acid of interest (e.g., with altered chain length, unsaturation, or functional groups).
-
Mixed carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC).
-
Anhydrous solvent (e.g., dichloromethane, chloroform).
-
-
Procedure: a. Dissolve the sphingoid base and the fatty acid in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the mixed carbodiimide to the solution. The carbodiimide facilitates the formation of an amide bond between the amino group of the sphingoid base and the carboxyl group of the fatty acid. c. Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. e. Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the desired ceramide analog. f. Characterize the final product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Stereocontrolled Synthesis
Achieving specific stereochemistry is crucial for studying the biological roles of sphingolipid isomers. Stereocontrolled synthetic routes often employ chiral starting materials and stereoselective reactions.
Experimental Workflow: Stereocontrolled Synthesis of a Phytoceramide Isomer
Caption: Stereocontrolled synthesis of phytosphingosine and phytoceramide isomers.
Analytical Techniques for Isomer Separation and Quantification
Distinguishing and quantifying structurally similar sphingolipid isomers is a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[1][3][4][5]
Liquid Chromatography Separation of Isomers
The choice of chromatographic conditions is critical for resolving isomers.
-
Reversed-Phase (RP) LC: Separates lipids based on their hydrophobicity, primarily determined by the length and saturation of the acyl chain.
-
Normal-Phase (NP) LC: Separates lipids based on the polarity of their head groups. This is particularly useful for separating isomers with different head group modifications, such as glucosylceramide and galactosylceramide.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is effective for separating polar lipids.
Experimental Protocol: LC-MS/MS Analysis of Sphingolipid Isomers
-
Sample Preparation: a. Extract lipids from biological samples (cells, tissues, or fluids) using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). b. Fortify the sample with a cocktail of appropriate internal standards (often deuterated or ¹³C-labeled lipids) for accurate quantification. c. For some applications, a mild base hydrolysis step can be included to enrich for sphingolipids by removing glycerophospholipids.
-
LC Separation: a. Reconstitute the dried lipid extract in a suitable solvent compatible with the initial mobile phase. b. Inject the sample onto the analytical column (e.g., C18 for RP, silica for NP, or a specialized HILIC column). c. Elute the lipids using a gradient of mobile phases. For example, in RP-LC, a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in an aqueous mobile phase is common.
-
MS/MS Detection and Quantification: a. The eluent from the LC is introduced into the mass spectrometer, typically using electrospray ionization (ESI). b. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high sensitivity and specificity. c. Identify lipids based on their retention time and specific MRM transitions. d. Quantify the amount of each lipid by comparing the peak area of the analyte to that of its corresponding internal standard.
Experimental Workflow: LC-MS/MS Analysis of Sphingolipids
Caption: Workflow for the quantitative analysis of sphingolipid isomers by LC-MS/MS.
Biological Activity of Novel Sphingolipid Isomers
The ultimate goal of synthesizing and analyzing novel sphingolipid isomers is to understand their biological functions. This often involves assessing their impact on cell viability, proliferation, and apoptosis.
Quantitative Comparison of Biological Activity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.
| Ceramide Analog | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| AD2750 | HT29 (Colon Cancer) | MTT | 72 | Varies by analog | [6] |
| AD2646 | HT29 (Colon Cancer) | MTT | 72 | Varies by analog | [6] |
| Analog 315 | MDA-MB-231 (Breast Cancer) | MTT | - | 20.82 | [7] |
| Analog 315 | MCF-7 (Breast Cancer) | MTT | - | 15.51 | [7] |
| Analog 315 | MCF-7TN-R (Resistant Breast Cancer) | MTT | - | 17.05 | [7] |
| C18 Natural Ceramide | MDA-MB-231 (Breast Cancer) | MTT | - | 62.64 | [7] |
| C18 Natural Ceramide | MCF-7 (Breast Cancer) | MTT | - | 49.54 | [7] |
| C18 Natural Ceramide | MCF-7TN-R (Resistant Breast Cancer) | MTT | - | 47.63 | [7] |
| Ceramide-Benzopolysulfane Conjugate | MDA-MB-231 (Breast Cancer) | - | - | 10 | [8] |
| Ceramide-Benzopolysulfane Conjugate | DU145 (Prostate Cancer) | - | - | 12 | [8] |
| Analog 403 | A549, H460, H1299 (NSCLC) | WST-1 | - | Dose-dependent inhibition | [9] |
| Analog 953 | A549, H460, H1299 (NSCLC) | WST-1 | - | Dose-dependent inhibition | [9] |
Experimental Protocols for Assessing Biological Activity
4.2.1. Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the novel sphingolipid isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
4.2.2. Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method for detecting early-stage apoptosis.[12][13][14][15]
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with the sphingolipid isomers as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways of Sphingolipid Isomers
Novel sphingolipid isomers can exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential drug targets.
Ceramide-Mediated Apoptosis
Ceramide is a well-established pro-apoptotic lipid. Its accumulation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Signaling Pathway: Ceramide-Induced Apoptosis
Caption: Simplified pathway of ceramide-mediated apoptosis.
Sphingosine-1-Phosphate (S1P) Receptor Signaling
Sphingosine-1-phosphate (S1P) is a potent signaling lipid that acts through a family of five G protein-coupled receptors (S1PR1-5). The activation of these receptors by S1P or its analogs can lead to diverse cellular responses, including cell survival, proliferation, and migration. The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples.[16][17][18][19][20]
Signaling Pathway: S1P Receptor Activation
Caption: Overview of S1P receptor signaling pathways.
Conclusion and Future Directions
The field of sphingolipid isomer research is rapidly expanding, driven by advancements in synthetic chemistry, analytical instrumentation, and our understanding of cell biology. This guide has provided a comprehensive overview of the key methodologies and concepts in this area. The ability to synthesize and analyze novel sphingolipid isomers with high precision, coupled with robust biological assays, is enabling the dissection of their specific roles in health and disease.
For drug development professionals, novel sphingolipid isomers and their analogs represent a rich source of potential therapeutic agents. The differential activities of these isomers can be exploited to develop highly selective drugs with improved efficacy and reduced side effects. Future research will likely focus on:
-
The development of more sophisticated synthetic methods to access an even greater diversity of sphingolipid isomers.
-
The application of advanced analytical techniques, such as ion mobility-mass spectrometry, to further enhance isomer separation.
-
The use of "omics" approaches to gain a systems-level understanding of the impact of novel sphingolipid isomers on cellular networks.
-
The translation of promising findings from preclinical studies into the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
By continuing to explore the structure-activity relationships of these fascinating molecules, the scientific community is poised to unlock new therapeutic avenues and deepen our understanding of the fundamental processes of life.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Properties of a New Ceramide Analog of Varacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P(3)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: Quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886), an 18-carbon amino alcohol, is a fundamental building block of sphingolipids, a class of lipids integral to cell membrane structure and signaling.[1] The phosphorylation of sphingosine by sphingosine kinases (SphK1/2) produces sphingosine-1-phosphate (S1P), a potent signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[2][3] The dynamic balance between ceramide, sphingosine, and S1P levels, often termed the "sphingolipid rheostat," is critical for cell fate decisions. An increase in sphingosine and ceramide levels is often associated with apoptosis, while higher S1P levels promote cell survival and proliferation.[1]
This document provides a detailed protocol for the sensitive and specific quantification of Sphingosine (d18:1(14Z)) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the focus is on the less common (14Z) isomer, the principles and methods described can be adapted for other sphingosine isomers.
Biological Significance of Sphingosine
Sphingosine and its metabolites are key players in various signaling pathways. Sphingosine itself can inhibit protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase.[2] Its conversion to S1P is a critical step in signaling, as S1P acts as a ligand for a family of five G protein-coupled receptors (S1P₁₋₅), mediating diverse physiological and pathological processes.[3][4] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions.[1][4]
Sphingolipid Metabolism and Signaling Pathway
The following diagram illustrates the central role of sphingosine in sphingolipid metabolism and its conversion to the key signaling molecule S1P.
Experimental Protocols
Sample Preparation: Lipid Extraction
The choice of extraction method is critical for accurate sphingolipid quantification. A single-phase extraction using chloroform (B151607) and methanol (B129727) is recommended for its efficiency in recovering a broad range of sphingolipids, including sphingoid bases and their phosphates.[5]
Materials:
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate)
-
Internal Standard (IS): C17-Sphingosine (d17:1) or a stable isotope-labeled Sphingosine (e.g., d7-S1P, which will be dephosphorylated alongside the analyte).[6][7]
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
Protocol:
-
To 100 µL of biological sample, add 20 µL of the internal standard solution.
-
Add 800 µL of a chloroform:methanol (1:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Separation: Given the potential for isomeric interference, a robust chromatographic method is essential. While both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used, a reversed-phase C18 column often provides excellent separation for sphingolipids.[7][8] A gradient elution is recommended to achieve optimal separation and peak shape.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 60% B; 1-8 min: linear gradient to 100% B; 8-10 min: 100% B; 10.1-12 min: 60% B |
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for the sensitive and selective quantification of sphingosine.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Sphingosine (d18:1) and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Sphingosine (d18:1) | 300.3 | 282.3 | 100 | 25 |
| C17-Sphingosine (d17:1) (IS) | 286.3 | 268.3 | 100 | 25 |
Note: The MRM transitions for Sphingosine (d18:1(14Z)) are expected to be identical to the common d18:1 isomer. Specificity is achieved through chromatographic separation.
Experimental Workflow
The following diagram outlines the major steps in the quantification of Sphingosine (d18:1(14Z)) from biological samples.
References
- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sphingosine (d18:1(14Z)) Standard for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes.[1] Atypical sphingoid bases, which deviate from the canonical structures, are gaining significant attention due to their association with various pathological conditions, including diabetes and neuropathy, making them important targets for research and potential biomarkers.[1] One such atypical sphingolipid is Sphingosine (B13886) (d18:1(14Z)), which features a cis double bond at the 14th position of the C18 backbone. The stereoselective synthesis of this isomer is crucial for its detailed biological investigation and for its use as a standard in lipidomic studies.
This document provides a detailed protocol for the chemical synthesis of (2S,3R,14Z)-Sphingosine, based on established methodologies. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic and relevant biological pathways to aid researchers in producing this valuable research standard.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (2S,3R,14Z)-Sphingosine. The data has been compiled from published literature to provide an overview of the expected efficiency of the synthetic route.
| Step No. | Reaction | Intermediate/Product | Reported Yield (%) |
| 1 | Alkynylation | Intermediate 47 | 63 |
| 2 | Stereoselective Reduction | Protected (14Z)-sphingosine (48) | 74 |
| 3 | Deprotection (2 steps) | (2S,3R,14Z)-Sphingosine (49) | 43 |
Experimental Protocols
This section details the multi-step synthesis of (2S,3R,14Z)-Sphingosine.
Materials and Reagents
-
Starting materials and reagents can be sourced from standard chemical suppliers.
-
All solvents should be of anhydrous grade where specified.
-
Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) where necessary.
Synthesis of Intermediate 47
-
Preparation of Lithiated Pentyne: To a solution of 1-pentyne (B49018) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C, add a solution of tert-butyllithium (B1211817) (t-BuLi) dropwise. Stir the reaction mixture at this temperature for 2 hours.
-
Coupling Reaction: To the solution of lithiated pentyne, add a solution of the protected bromo-sphinganine intermediate (46) in a mixture of THF and hexamethylphosphoramide (B148902) (HMPA).
-
Reaction Quench and Work-up: Allow the reaction to warm to room temperature and stir for 14 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield intermediate 47.
Stereoselective Reduction to Protected (14Z)-Sphingosine (48)
-
Hydrogenation Setup: Dissolve intermediate 47 in a mixture of ethyl acetate (B1210297) (EtOAc) and dimethylformamide (DMF). Add Lindlar's catalyst to the solution.
-
Hydrogenation Reaction: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 12 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the protected (14Z)-sphingosine (48). The E/Z selectivity should be confirmed by analytical methods (e.g., NMR or GC).
Deprotection to (2S,3R,14Z)-Sphingosine (49)
-
Silyl Ether Deprotection: Dissolve the protected sphingosine (48) in anhydrous THF. Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF and heat the mixture at 55°C for 3 hours.
-
Acetal and Boc Deprotection: After cooling the reaction mixture, add acetyl chloride (AcCl) in methanol (B129727) (MeOH) at 0°C and then allow it to warm to room temperature and stir for 3 hours.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The residue can then be purified by an appropriate method, such as column chromatography or recrystallization, to yield the final product, (2S,3R,14Z)-Sphingosine (49).
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Synthetic Pathway of (2S,3R,14Z)-Sphingosine
Caption: Synthetic route for (2S,3R,14Z)-Sphingosine.
Experimental Workflow
References
Application Notes and Protocols for Lipid Extraction of Atypical Sphingosines from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical sphingosines, such as those with varying carbon chain lengths (e.g., d16:1, d20:1), are increasingly recognized for their distinct biological roles and as potential biomarkers in various diseases.[1] Accurate quantification of these low-abundance lipids from cellular matrices is critical for elucidating their function in health and disease. This document provides detailed protocols for the extraction of atypical sphingosines from cultured cells, a crucial first step for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate lipid extraction method is paramount for achieving high recovery and accurate quantification. While classical methods like those developed by Folch and Bligh and Dyer are widely used for general lipid extraction, their efficiency for specific lipid classes can vary. This application note discusses these methods in the context of sphingolipid analysis and provides a detailed, optimized protocol for the extraction of atypical sphingosines.
Data Presentation: Comparison of Lipid Extraction Methods
While direct comparative studies on the extraction efficiency of various methods specifically for a wide range of atypical sphingosines are limited, data from studies on general sphingolipids provide valuable insights. The following table summarizes recovery percentages for common sphingolipids using different extraction protocols. Researchers should consider that the optimal method may vary depending on the specific atypical sphingosine (B13886) of interest and the cell type.
| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | Methanol-based Method Recovery (%) |
| Sphingosine (So) | 69-96 | 35-72 | 96-101 |
| Sphinganine (Sa) | 69-96 | 35-72 | 96-101 |
| Sphingosine-1-Phosphate (S1P) | 69-96 | 35-72 | 96-101 |
| Ceramide (Cer) | 69-96 | 35-72 | 96-101 |
Note: Data is compiled from studies on general sphingolipids and may not be fully representative of all atypical sphingosine species. The methanol-based method appears to offer high recovery for sphingoid bases and their phosphates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of atypical sphingosines from cultured cells using a modified Bligh and Dyer method, which is a robust and widely adopted procedure for sphingolipid analysis.[2]
Protocol: Modified Bligh & Dyer Lipid Extraction for Atypical Sphingosines
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a known volume of ice-cold PBS and transfer to a glass centrifuge tube.
-
Take an aliquot for cell counting or protein quantification for normalization purposes.
-
-
Internal Standard Spiking:
-
To the cell suspension, add a known amount of internal standard(s) for each atypical sphingosine to be quantified. This is crucial for correcting for lipid loss during extraction and for accurate quantification.
-
-
Monophasic Solvent Extraction:
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the 1 volume of cell suspension.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis. This creates a single-phase solvent system.
-
-
Phase Separation:
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein interface, and transfer it to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS/MS).
-
-
Storage:
-
Store the reconstituted lipid extract at -80°C until analysis to prevent degradation.
-
Mandatory Visualization
Signaling Pathways of Atypical Sphingosine-1-Phosphates
Atypical sphingosine-1-phosphates (S1Ps), such as d16:1 S1P and d20:1 S1P, act as signaling molecules by binding to S1P receptors (S1PRs), similar to the canonical d18:1 S1P. However, they can exhibit different receptor affinities and downstream effects, leading to distinct biological outcomes.[1][3] For instance, d16:1 S1P has been shown to be a potent agonist for S1PR2, leading to the induction of connective tissue growth factor (CTGF) in renal cell carcinoma.[3]
Caption: Signaling pathway of atypical S1P.
Experimental Workflow for Atypical Sphingosine Extraction
The following diagram outlines the key steps in the lipid extraction protocol described above.
Caption: Lipid extraction workflow for atypical sphingosines.
References
- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Sphingosine (d18:1(14Z))
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine (B13886) (d18:1), a long-chain amino alcohol, is a fundamental component of sphingolipids and a critical bioactive molecule involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The specific isomer, Sphingosine (d18:1(14Z)), possesses a double bond at the 14th carbon position with Z-stereochemistry. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices. This application note provides a detailed overview of the characteristic fragmentation of Sphingosine (d18:1) and a standardized protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pattern
Under positive mode electrospray ionization (ESI), Sphingosine (d18:1) is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 300.4. Collision-induced dissociation (CID) of this precursor ion primarily results in sequential neutral losses of water molecules (H₂O). This characteristic fragmentation pattern is a hallmark of long-chain bases.
The primary fragmentation pathways for protonated Sphingosine (d18:1) are:
-
Loss of one water molecule: [M+H-H₂O]⁺
-
Loss of two water molecules: [M+H-2H₂O]⁺
While the general fragmentation pattern is consistent for d18:1 sphingosine isomers, the relative intensities of the fragment ions may vary slightly depending on the position and stereochemistry of the double bond, although this is not extensively documented for the (14Z) isomer specifically.
Quantitative Fragmentation Data
The table below summarizes the key ions observed in the MS/MS spectrum of Sphingosine (d18:1).
| Precursor Ion | m/z (Precursor) | Fragment Ion | m/z (Fragment) | Description |
| [M+H]⁺ | 300.4 | [M+H-H₂O]⁺ | 282.4 | Loss of one water molecule[1][2] |
| [M+H]⁺ | 300.4 | [M+H-2H₂O]⁺ | 264.4 | Loss of two water molecules[1][2][3] |
Experimental Protocol: LC-MS/MS Analysis of Sphingosine
This protocol outlines a general procedure for the extraction and quantification of sphingosine from biological samples, such as cell cultures or plasma.
Sample Preparation (Lipid Extraction)
A two-phase extraction method is commonly employed to efficiently recover sphingolipids.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Internal Standard (IS): C17-Sphingosine (d17:1) or another suitable non-endogenous analog.
-
-
Procedure:
-
For cell pellets, wash with cold PBS and resuspend in a known volume of PBS. For plasma, use a small aliquot (e.g., 10-50 µL).
-
Add the internal standard to each sample.
-
Add 2 volumes of methanol and vortex thoroughly.
-
Add 1 volume of chloroform and vortex again.
-
To induce phase separation, add 1 volume of chloroform and 1 volume of water, vortexing after each addition.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used to separate sphingosine from other lipids.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 50% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
MRM Transitions:
-
Sphingosine (d18:1): 300.4 → 282.4 (quantifier), 300.4 → 264.4 (qualifier)
-
C17-Sphingosine (IS): 286.3 → 268.3
-
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Sphingosine analysis.
Sphingosine Signaling Pathway
Caption: Simplified Sphingosine metabolic and signaling pathway.
References
Application Notes and Protocols for Studying Sphingosine (d18:1(14Z)) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activity of Sphingosine (B13886) (d18:1(14Z)), an atypical sphingolipid.[1] Given the limited specific data on this isomer, the following protocols are adapted from established methods for studying common sphingolipids and are designed to enable the characterization of its unique properties.
Introduction to Sphingosine and its Atypical (14Z) Isomer
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3][4] The central sphingolipid, ceramide, can be metabolized to sphingosine, which in turn can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[3][5][6] Often, sphingosine and ceramide promote cell cycle arrest and apoptosis, while S1P promotes cell survival and proliferation.[3][7]
The most commonly studied isomer of sphingosine is (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, also known as sphingosine (d18:1).[4] Sphingosine (d18:1(14Z)) is an atypical isomer with a cis double bond at the 14-15 position instead of the typical trans double bond at the 4-5 position.[1] This structural difference may lead to unique biological activities, including altered metabolism by sphingolipid enzymes and differential engagement of downstream signaling pathways. The following protocols provide a framework for elucidating the biological function of this novel sphingolipid.
I. Comparative Analysis of Sphingosine (d18:1(14Z)) and Sphingosine (d18:1) Metabolism via LC-MS/MS
This protocol is designed to compare the cellular uptake and metabolism of the atypical Sphingosine (d18:1(14Z)) with the well-characterized Sphingosine (d18:1). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[2][7]
Experimental Objective
To determine if Sphingosine (d18:1(14Z)) is metabolized by cells and to compare its metabolic fate to that of Sphingosine (d18:1). This will primarily assess its conversion to S1P and its acylation to ceramide.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays with Sphingosine (d18:1(14Z)) Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro kinase assays using Sphingosine (B13886) (d18:1(14Z)) as a substrate. The primary kinases that phosphorylate sphingosine are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), which catalyze the formation of the critical signaling molecule, sphingosine-1-phosphate (S1P).[1][2][3][4] Understanding the activity of these kinases is crucial for research in various fields, including cancer, inflammation, and cardiovascular disease.[1][4][5]
The protocols detailed below cover both traditional radioactive methods and more modern non-radioactive, high-throughput screening (HTS) compatible formats.
Signaling Pathway
Sphingosine kinases are central regulators of the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and sphingosine against pro-survival sphingosine-1-phosphate.[3] SphK1 and SphK2 phosphorylate sphingosine to produce S1P, which can then act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PRs) to initiate downstream signaling cascades.[1][3][4]
Caption: Sphingosine kinase signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for human SphK1 and SphK2, which are essential for designing and interpreting in vitro kinase assays.
Table 1: Michaelis-Menten Constants (Km)
| Kinase | Substrate | Km Value (µM) | Reference(s) |
| SphK1 | Sphingosine | 5 - 17 | [6] |
| SphK1 | ATP | 125 | [6] |
| SphK2 | Sphingosine | 3 - 6 | [6] |
| SphK2 | ATP | 79 | [6] |
| SphK (general) | Fluorescently Labeled Sphingosine | 38 ± 18 | [7][8] |
Table 2: Inhibitor Potency (IC50 / Ki)
| Kinase | Inhibitor | Potency (nM) | Reference(s) |
| SphK1 | Amidine-based inhibitor 1a | 100 (Ki) | [9] |
| SphK1 | Amidine-based inhibitor 1b | 16,000 (Ki) | [9] |
| SphK2 | PF-543 | 36,000 (IC50) | [10] |
Experimental Protocols
Two primary methodologies for in vitro sphingosine kinase assays are presented: a traditional radioactive assay and a modern, luminescence-based high-throughput assay.
Protocol 1: Radioactive Filter Binding Assay
This protocol is a sensitive and accurate method for measuring SphK activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into sphingosine.[6][11][12]
Caption: Radioactive sphingosine kinase assay workflow.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (d18:1(14Z))
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose cation exchange paper
-
Reaction Buffer (20 mM Tris-HCl, pH 7.4, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, and protease/phosphatase inhibitors).[11] For SphK2, the buffer is often supplemented with 100 mM KCl.[11]
-
75 mM Orthophosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube or 96-well plate. For a 200 µL reaction, combine:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP (e.g., final concentration 10-250 µM).[6][11]
-
Incubate the reaction at 37°C for a set time, typically 15-30 minutes, ensuring the reaction is in the linear range.[6][11]
-
Stop the reaction by placing the tubes on ice.[11]
-
Spot an aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[11]
-
Wash the P81 paper three times with 75 mM orthophosphoric acid to remove unincorporated ATP.[11]
-
Perform a final wash with acetone for 2 minutes to dry the paper.[11]
-
Measure the amount of radionuclide bound to the dried P81 paper using a liquid scintillation counter.[11]
Protocol 2: Luminescence-Based ADP-Glo™ Assay
This protocol is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.[5] This method is suitable for screening large compound libraries.
Caption: Luminescence-based sphingosine kinase assay workflow.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (d18:1(14Z))
-
ATP
-
Kinase Assay Buffer (e.g., from a commercial kit like BPS Bioscience #79334).[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure (based on BPS Bioscience SPHK1 Assay Kit Protocol): [14]
-
Thaw all reagents (Kinase assay buffer, ATP, Sphingosine).
-
Prepare a master mixture containing kinase assay buffer, ATP (e.g., 10 µM final concentration), and Sphingosine (e.g., 20 µM final concentration).[14]
-
Aliquot the master mixture into the wells of a white 96-well plate.
-
Add the test inhibitor compound or vehicle (e.g., DMSO, final concentration ≤1%) to the appropriate wells.[14]
-
Initiate the reaction by adding diluted SphK1 or SphK2 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.[14]
-
After the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader. The signal is inversely correlated with SphK activity.[5]
These protocols provide robust and reproducible methods for studying the activity of Sphingosine Kinases 1 and 2 with Sphingosine (d18:1(14Z)) as a substrate, facilitating basic research and drug discovery efforts.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and functional roles of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 5. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Developing Lipidomics Workflows for Novel Sphingolipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex and ubiquitous class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes.[1][2][3] These processes include cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of sphingolipid metabolism is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][4] The study of these lipids, or sphingolipidomics, is therefore a rapidly expanding field with significant potential for biomarker discovery and the development of novel therapeutic strategies.[4][5]
This document provides a comprehensive guide to developing robust and sensitive lipidomics workflows for the discovery and characterization of novel sphingolipids. It includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to aid researchers in this exciting area of study.
Core Concepts in Sphingolipid Signaling
Sphingolipid signaling pathways are intricate networks that regulate critical cellular decisions, such as cell survival and apoptosis.[1][5] Two of the most well-characterized bioactive sphingolipids, ceramide (Cer) and sphingosine-1-phosphate (S1P), often exert opposing effects.[1][5]
-
Ceramide (Cer): Often considered a central hub in sphingolipid metabolism, ceramide is a pro-apoptotic molecule that can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[2][3][6]
-
Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a pro-survival signaling molecule.[1] It is generated from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[1][3] S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PRs) on the cell surface.[1][7]
Sphingolipid Metabolism and Signaling Pathway
Caption: Overview of the major sphingolipid metabolic and signaling pathways.
Experimental Workflow for Novel Sphingolipid Discovery
A typical lipidomics workflow for the discovery and analysis of novel sphingolipids involves several key stages, from sample acquisition to data interpretation.[8] The use of high-resolution mass spectrometry is central to this process, enabling the sensitive detection and structural elucidation of these complex lipids.[4][9]
Caption: A generalized workflow for mass spectrometry-based lipidomics.
Detailed Experimental Protocols
Accurate and reproducible sample preparation is critical for successful lipidomics analysis.[2] The following protocols are adapted for the analysis of sphingolipids from common biological matrices.
Protocol 1: Sphingolipid Extraction from Plasma
This protocol outlines a standard procedure for the extraction of sphingolipids from plasma samples.
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)[2]
-
Chloroform (B151607) (LC-MS grade)[2]
-
Deionized water[2]
-
Internal standard mixture (containing stable isotope-labeled sphingolipids) in methanol[2]
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >3,000 x g[2]
-
Nitrogen evaporator[2]
-
Autosampler vials[2]
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[2]
-
Add 10 µL of the internal standard mixture to each sample and vortex briefly.[2]
-
To precipitate proteins, add 500 µL of methanol and vortex for 30 seconds.[2]
-
Add 250 µL of chloroform and vortex for 30 seconds.[2]
-
Incubate the mixture on ice for 10 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]
-
Carefully transfer the supernatant containing the lipid extract to a new tube.[2]
-
Dry the supernatant under a gentle stream of nitrogen.[2]
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 60:40 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[2]
-
Transfer the reconstituted sample to an autosampler vial for analysis.[2]
Protocol 2: Sphingolipid Extraction from Adherent Cultured Cells
This protocol describes a method for extracting sphingolipids from cultured cells grown in plates.
Materials:
-
Adherent cultured cells (e.g., in a 6-well plate)
-
Ice-cold phosphate-buffered saline (PBS)[2]
-
Ice-cold methanol[2]
-
Internal standard mixture in methanol[2]
-
Chloroform (LC-MS grade)[2]
-
Deionized water[2]
-
Cell scraper[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >3,000 x g[2]
-
Nitrogen evaporator[2]
-
Autosampler vials[2]
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.[2]
-
Wash the cells twice with 1 mL of ice-cold PBS per well.[2]
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[2]
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[2]
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.[2]
-
Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.[2]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[2]
-
Dry the organic phase under a gentle stream of nitrogen.[2]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Acquisition and Analysis
LC-MS/MS Parameters
The separation and detection of sphingolipids are typically achieved using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Setting |
| UHPLC System | Agilent 1290 Infinity II or Thermo Scientific™ Vanquish™ Flex[9] |
| Column | C18 column (e.g., 1.7 µm, 2.1 x 100 mm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 mL/min[7][9] |
| Column Temperature | 45°C[9] |
| Mass Spectrometer | Thermo Scientific™ Orbitrap Exploris™ 240/480 or Agilent 6495C Triple Quadrupole[9] |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI)[9] |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for discovery; Multiple Reaction Monitoring (MRM) for targeted analysis[8][9] |
| Mass Resolution | > 70,000 FWHM[9] |
| Mass Accuracy | < 5 ppm[9] |
Data Processing and Identification of Novel Sphingolipids
The identification of novel sphingolipids from complex datasets is a significant challenge. The workflow below outlines the key steps in processing raw mass spectrometry data to identify and annotate these lipids.
Caption: Workflow for processing and analyzing lipidomics data to identify novel sphingolipids.
A variety of software tools are available for processing lipidomics data, including Lipid Data Analyzer (LDA), LipidFinder, and XCMS.[10][11][12][13] These tools aid in peak picking, feature alignment, and statistical analysis. For the identification of lipids, databases such as LIPID MAPS are invaluable resources.[12][13]
Quantitative Data Presentation
The accurate quantification of sphingolipids is essential for understanding their biological roles. The use of stable isotope-labeled internal standards for each lipid class is highly recommended to correct for variations in extraction efficiency and instrument response.[2] Quantitative data should be presented in clear and well-structured tables to facilitate comparison across different experimental groups.
Table 2: Example of Quantitative Sphingolipid Data Presentation (Concentrations in pmol/mg protein)
| Sphingolipid Species | Control Group (Mean ± SD) | Treatment Group 1 (Mean ± SD) | Treatment Group 2 (Mean ± SD) | p-value |
| Cer(d18:1/16:0) | 150.2 ± 12.5 | 250.8 ± 20.1 | 145.6 ± 15.3 | <0.01 |
| Cer(d18:1/18:0) | 80.5 ± 7.8 | 120.3 ± 11.2 | 78.9 ± 8.1 | <0.01 |
| SM(d18:1/16:0) | 350.6 ± 30.1 | 345.2 ± 28.9 | 250.4 ± 25.6 | <0.05 |
| S1P(d18:1) | 10.2 ± 1.5 | 5.1 ± 0.8 | 15.8 ± 2.1 | <0.001 |
| HexCer(d18:1/24:0) | 45.3 ± 4.1 | 75.9 ± 6.8 | 44.8 ± 4.5 | <0.01 |
Conclusion
The workflows and protocols detailed in this document provide a robust framework for the discovery and analysis of novel sphingolipids. By combining meticulous sample preparation with advanced LC-MS/MS techniques and sophisticated data analysis pipelines, researchers can uncover the roles of these critical signaling molecules in health and disease. The continued development of analytical technologies and bioinformatics tools will undoubtedly accelerate progress in the exciting field of sphingolipidomics, paving the way for new diagnostic and therapeutic opportunities.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LIPID MAPS [lipidmaps.org]
- 13. Guiding the choice of informatics software and tools for lipidomics biomedical research applications - PMC [pmc.ncbi.nlm.nih.gov]
"protocols for handling and storage of Sphingosine (d18:1(14Z))"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) (d18:1(14Z)), also known as Sphing-14Z-enine, is an atypical sphingolipid distinguished by a cis double bond at the 14-15 position of its 18-carbon backbone.[1] This structural variation from the more common Sphingosine (d18:1), which has a trans double bond at the 4-5 position, may confer unique biological activities. Sphingosines, as a class of bioactive lipids, are implicated as negative regulators of cell proliferation and promoters of apoptosis.[2][3]
This document provides detailed protocols for the handling, storage, and experimental application of Sphingosine (d18:1(14Z)), drawing upon established methodologies for similar sphingolipids. Given the limited specific literature for this particular isomer, protocols are adapted from those for the more extensively studied Sphingosine (d18:1) and its metabolites, with appropriate considerations highlighted.
Chemical and Physical Properties
A summary of the key quantitative data for Sphingosine (d18:1(14Z)) is presented below.
| Property | Value | Reference |
| Formal Name | (2S,3R,Z)-2-aminooctadec-14-ene-1,3-diol | [1] |
| Synonym | Sphing-14Z-enine | [1] |
| Molecular Formula | C₁₈H₃₇NO₂ | [1] |
| Formula Weight | 299.5 | [1] |
| Purity | ≥95% | |
| Formulation | A crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Solubility | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol (B145695): miscible | [1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of Sphingosine (d18:1(14Z)).
Safety Precautions
-
This product is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle in a well-ventilated area.
Storage
-
Long-term Storage: For long-term storage, Sphingosine (d18:1(14Z)) should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions at -20°C. Aliquoting the stock solution into single-use vials is advisable to minimize freeze-thaw cycles.
Preparation of Stock Solutions
The choice of solvent for preparing a stock solution will depend on the intended experimental application.
For Organic Solvent-Based Assays: Sphingosine (d18:1(14Z)) is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
-
Protocol:
-
Allow the vial of Sphingosine (d18:1(14Z)) to warm to room temperature before opening.
-
Add the desired volume of the chosen solvent (e.g., ethanol) to the vial to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution.
-
For Aqueous/Cell-Based Assays: Due to the hydrophobic nature of sphingosine, preparing aqueous solutions requires a carrier molecule like bovine serum albumin (BSA).
-
Protocol for BSA-Complexed Sphingosine:
-
Prepare a stock solution of Sphingosine (d18:1(14Z)) in ethanol as described above.
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration of 4 mg/mL.
-
While vortexing the BSA solution, slowly add the ethanolic stock of Sphingosine (d18:1(14Z)) to achieve the final desired concentration. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Incubate the mixture at 37°C for 30 minutes with occasional vortexing to allow for the complexation of sphingosine to BSA.
-
Experimental Protocols
The following are generalized protocols that can be adapted for experiments using Sphingosine (d18:1(14Z)). It is recommended to perform pilot studies to determine the optimal concentrations and incubation times for your specific experimental system.
Cell Culture Treatment
This protocol outlines a general procedure for treating cultured cells with Sphingosine (d18:1(14Z)).
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
BSA-complexed Sphingosine (d18:1(14Z)) solution
-
Vehicle control (BSA solution with the same final concentration of ethanol)
-
-
Protocol:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of BSA-complexed Sphingosine (d18:1(14Z)).
-
Treat a parallel set of cells with the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays (e.g., proliferation assay, apoptosis assay, or lipid extraction for mass spectrometry).
-
In Vitro Kinase Assay (Hypothetical)
As Sphingosine is a substrate for sphingosine kinases (SphK1 and SphK2), an in vitro kinase assay can be performed to determine if Sphingosine (d18:1(14Z)) is also a substrate.
-
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (d18:1(14Z))
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plate
-
-
Protocol:
-
Set up the kinase reaction by adding the kinase buffer, recombinant SphK, and Sphingosine (d18:1(14Z)) to a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding acidified chloroform/methanol to extract the lipids.
-
Separate the radiolabeled product, Sphingosine-1-phosphate (d18:1(14Z)), from unreacted [γ-³²P]ATP using TLC.
-
Visualize and quantify the radiolabeled product using autoradiography or a phosphorimager.
-
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and Signaling
Sphingosine is a central molecule in sphingolipid metabolism. It is formed from the breakdown of ceramides (B1148491) and can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[4][5][6] S1P can then act on a family of G protein-coupled receptors (S1PRs) to elicit various cellular responses.[4][7] Alternatively, S1P can be irreversibly degraded by S1P lyase.[8][9] It is hypothesized that Sphingosine (d18:1(14Z)) follows a similar metabolic and signaling pathway.
Caption: Hypothetical metabolic and signaling pathway of Sphingosine (d18:1(14Z)).
Experimental Workflow for Lipidomics Analysis
The following workflow outlines the key steps for the analysis of Sphingosine (d18:1(14Z)) and its potential metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for the analysis of Sphingosine (d18:1(14Z)).
Conclusion
Sphingosine (d18:1(14Z)) represents an intriguing, yet understudied, atypical sphingolipid. The protocols and information provided herein offer a foundation for researchers to begin exploring its biological roles. Due to the limited specific data, it is crucial to conduct thorough validation experiments and consider the established knowledge of the more common sphingosine isomers as a guiding framework. Further research is warranted to elucidate the specific metabolic fate and signaling pathways of Sphingosine (d18:1(14Z)) and to understand its potential as a modulator of cellular processes in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. A Glimpse of the Structural Biology of the Metabolism of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of Sphingosine Isomers in HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of sphingosine (B13886) isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate sphingosine isomers?
A1: Sphingosine isomers, particularly enantiomers (e.g., D-erythro-sphingosine and L-erythro-sphingosine), possess identical physical and chemical properties in an achiral environment. This makes their separation on standard achiral stationary phases practically impossible. Achieving separation requires the use of a chiral environment, either through a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which have different physical properties.
Q2: What are the primary approaches for separating sphingosine enantiomers by HPLC?
A2: There are two main strategies:
-
Direct Chiral HPLC: This is the most common approach and involves using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Indirect Chiral HPLC: This method involves derivatizing the sphingosine enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).
Q3: What type of chiral stationary phase (CSP) is suitable for sphingosine isomers?
A3: Sphingosine is an amino alcohol. Therefore, CSPs known for separating chiral amines and alcohols are good starting points. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. Pirkle-type and macrocyclic glycopeptide-based CSPs can also be effective. The selection often requires empirical screening of different columns.
Q4: How does the mobile phase composition affect the resolution of sphingosine isomers?
A4: The mobile phase plays a crucial role in chiral separations. Key factors include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in normal phase; acetonitrile (B52724), methanol (B129727) in reversed-phase) can significantly influence selectivity.
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often necessary, especially for ionizable compounds like sphingosine. These additives can improve peak shape and influence the interactions between the analyte and the CSP. The change of a base additive to an acid or salt in the mobile phase can directly affect the chiral recognition mechanisms.[1]
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a critical parameter in chiral method development. Varying the column temperature can alter the thermodynamics of the interactions between the sphingosine isomers and the CSP, which can improve resolution or even reverse the elution order of the enantiomers. It is a valuable parameter to screen during method optimization.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between my sphingosine isomer peaks. What should I do?
Answer: This is a common challenge in chiral method development. Follow this systematic approach:
-
Verify Column Suitability: Confirm that you are using a chiral stationary phase appropriate for amino alcohols. If you are unsure, screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type) is recommended.
-
Optimize Mobile Phase:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes can have a significant impact.
-
Reversed Phase: Vary the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol).
-
Additives: Introduce a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase. This is often crucial for ionizable compounds like sphingosine to improve peak shape and interaction with the CSP.
-
-
Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate, as this can increase the interaction time with the CSP and improve resolution.
-
Vary Temperature: Use a column oven to systematically screen different temperatures (e.g., in 5-10 °C increments). Both increasing and decreasing the temperature can improve resolution.
-
Consider Derivatization: If direct chiral HPLC is unsuccessful, consider derivatizing the sphingosine isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Issue 2: Peak Tailing
Question: My sphingosine isomer peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise resolution and quantification. Here are the common causes and solutions:
-
Secondary Interactions: Unwanted interactions between the basic amino group of sphingosine and acidic residual silanols on silica-based CSPs can cause tailing.
-
Solution: Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). This will compete for the active sites and improve peak symmetry.
-
-
Column Contamination: Accumulation of strongly retained sample matrix components can create active sites.
-
Solution: Implement a robust sample preparation procedure. Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.
-
-
Inappropriate Mobile Phase pH (Reversed Phase): If the mobile phase pH is close to the pKa of sphingosine, it can lead to mixed ionization states and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
Experimental Protocols
Representative Protocol for Chiral Separation of Sphingosine Enantiomers
This protocol is a representative example for achieving chiral separation of D- and L-erythro-sphingosine using a polysaccharide-based chiral stationary phase. Optimization will likely be required for specific applications and equipment.
1. Materials and Reagents:
-
Racemic D,L-erythro-sphingosine standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
2. Chromatographic System:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
4. HPLC Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sphingosine standard in the mobile phase to a concentration of 1 mg/mL.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sphingosine standard.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
Data Presentation
Table 1: Representative Quantitative Data for Chiral Separation of Sphingosine Enantiomers
| Parameter | Enantiomer 1 (L-erythro-sphingosine) | Enantiomer 2 (D-erythro-sphingosine) |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Width (min) | 0.6 | 0.65 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
| Selectivity (α) | \multicolumn{2}{c | }{1.14} |
Note: The elution order of enantiomers can vary depending on the chiral stationary phase and mobile phase composition.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis of sphingosine isomers.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
References
"troubleshooting low signal intensity of Sphingosine (d18:1(14Z)) in MS"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the mass spectrometric analysis of Sphingosine (B13886) (d18:1(14Z)), leading to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal intensity for Sphingosine (d18:1(14Z)) in my LC-MS/MS analysis?
A1: Low signal intensity for Sphingosine (d18:1(14Z)) can arise from a variety of factors throughout the analytical workflow. These can be broadly categorized into issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Common causes include inefficient extraction from the sample matrix, poor ionization efficiency, in-source fragmentation, ion suppression from co-eluting compounds, and the use of non-optimized instrument parameters.
Q2: What is the expected fragmentation pattern for Sphingosine (d18:1) in positive ion mode?
A2: In positive ion mode ESI-MS/MS, sphingosine (d18:1) typically fragments via single and double dehydration.[1] This results in characteristic product ions at m/z 282.4 ([M+H-H₂O]⁺) and m/z 264.4 ([M+H-2H₂O]⁺).[2][3] Monitoring these transitions is crucial for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.
Q3: Which ionization technique is more suitable for Sphingosine analysis, ESI or APCI?
A3: Electrospray ionization (ESI) is generally the preferred technique for the analysis of polar compounds like sphingolipids and is widely used for this purpose.[1] However, the choice can be instrument and matrix-dependent. If significant ion suppression is observed with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative, particularly for less polar lipids. It is advisable to test both ionization sources if available to determine the best performance for your specific application.
Q4: How critical is the choice of an internal standard for quantitative analysis of Sphingosine (d18:1(14Z))?
A4: The use of a proper internal standard (IS) is critical for accurate and precise quantification. An ideal IS should be a stable isotope-labeled version of the analyte, such as Sphingosine-d7. If that is not available, a structurally similar homolog that is not naturally present in the sample, like C17-Sphingosine (d17:1), is a good alternative.[4] The IS should be added at the beginning of the sample preparation process to compensate for variability in extraction, derivatization, and instrument response.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity Due to Sample Preparation
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Extraction | Sphingolipids are often present in complex biological matrices. Employ a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. A butanolic extraction procedure has also been shown to be effective.[4] Consider a single-phase extraction for higher recovery of long-chain bases.[5] | Increased recovery of Sphingosine from the sample matrix, leading to a stronger signal. |
| Ion Suppression from Phospholipids | Phospholipids are a major cause of ion suppression in ESI-MS.[6] Incorporate a phospholipid removal step in your sample preparation. This can be achieved through solid-phase extraction (SPE) or by employing specific phospholipid removal plates.[6] | Reduction of matrix effects and a significant increase in the analyte signal-to-noise ratio. |
| Analyte Degradation | Sphingolipids can be subject to degradation. Minimize freeze-thaw cycles and ensure samples are processed promptly. For tissue samples, using a heat stabilizer can prevent the decomposition of sphingolipids.[7] | Preservation of the analyte integrity, leading to a more accurate and higher signal. |
Issue 2: Poor Signal Due to Chromatographic Conditions
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Column Chemistry | For sphingolipid analysis, reversed-phase columns like C8 and C18 are commonly used.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective, providing good peak shapes and short analysis times.[4] Experiment with different column chemistries to find the best separation for your sample type. | Improved peak shape and better separation from interfering matrix components, resulting in a more intense and reproducible signal. |
| Inadequate Mobile Phase Composition | The addition of modifiers to the mobile phase can significantly improve ionization efficiency. For positive ion mode, adding 0.1% to 0.2% formic acid is common.[4][8] Ammonium (B1175870) formate (B1220265) can also be used to enhance signal.[7] | Enhanced protonation of Sphingosine, leading to a stronger signal in the mass spectrometer. |
| Co-elution with Suppressing Agents | If Sphingosine co-elutes with highly abundant lipids, its signal will be suppressed.[9] Optimize the gradient elution profile to achieve better separation of the analyte from the bulk of the matrix components. | Temporal separation of Sphingosine from ion-suppressing compounds, resulting in a significant signal enhancement. |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma/Serum
-
To 100 µL of plasma or serum, add the internal standard (e.g., C17-Sphingosine).
-
Add 300 µL of methanol (B129727) and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For phospholipid removal, the supernatant can be passed through a specialized phospholipid removal SPE cartridge or plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Sphingosine Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (MRM):
-
Sphingosine (d18:1): Precursor ion (m/z) 300.3 -> Product ions (m/z) 282.3, 264.3.
-
C17-Sphingosine (IS): Precursor ion (m/z) 286.3 -> Product ion (m/z) 268.3.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the specific analyte and internal standard.
Visualizations
Caption: A logical workflow for troubleshooting low Sphingosine signal intensity.
Caption: Simplified metabolic pathway of Sphingosine.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Technical Support Center: Minimizing Isomerization of Sphingosine (d18:1(14Z))
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the isomerization of Sphingosine (d18:1(14Z)) to its (14E) geometric isomer during lipid extraction procedures. Maintaining the native isomeric form is critical for accurate quantification and understanding its precise biological role.
Frequently Asked Questions (FAQs)
Q1: What causes the isomerization of Sphingosine (d18:1(14Z)) during extraction?
A1: The conversion of the naturally occurring cis (Z) isomer to the more stable trans (E) isomer is primarily caused by exposure to excessive energy or chemical catalysts during the extraction process. Key factors include:
-
High Temperature: Thermal stress is a major contributor to isomerization.[1] Extraction methods that use high temperatures, such as those involving boiling solvents or lengthy heating steps, significantly increase the risk.
-
Harsh pH Conditions: Both acidic and alkaline conditions can catalyze the isomerization of the double bond.[1] Some protocols use strong acids for hydrolysis or strong bases (e.g., KOH) for methanolysis to remove interfering glycerolipids, which can promote this conversion.[2]
-
Solvent Choice: While less common, certain reactive solvents or impurities within solvents could potentially contribute to isomerization. Using high-purity, aprotic, and non-polar solvents is generally recommended where the protocol allows.[1]
Q2: How can I detect if isomerization has occurred in my sample?
A2: The most common method for analyzing sphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Isomerization from (14Z) to (14E) will result in a compound with the same mass-to-charge ratio (m/z) but different chromatographic behavior.
-
Chromatographic Separation: You will likely observe a second, distinct peak eluting at a different retention time from your Sphingosine (d18:1(14Z)) standard. The trans (E) isomer is generally less polar and may elute later on a reverse-phase column.
-
Confirmation: To confirm the identity of the second peak, you can compare its retention time to a (14E) isomer standard if available. Advanced techniques like ion mobility spectrometry (IMS) can also help differentiate between isomers.
Q3: What general strategies should I follow to minimize isomerization?
A3: The core principle is to use the gentlest extraction conditions possible.
-
Reduce Temperature: Perform all extraction steps at low temperatures. This can include working on ice, using pre-chilled solvents, and avoiding any heating steps. If heating is unavoidable (e.g., for tissue homogenization), keep the duration to an absolute minimum.[1]
-
Control pH: Maintain a neutral pH throughout the extraction process. If your sample or solvents are acidic or basic, consider using a buffer system (e.g., sodium bicarbonate) to neutralize them.[1]
-
Minimize Extraction Time: Reduce the total time the sample is exposed to solvents and other reagents. Plan your workflow to be as efficient as possible.[1]
-
Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or MS grade) to avoid contaminants that could catalyze isomerization.
Troubleshooting Guide
Problem: My LC-MS/MS analysis shows a significant secondary peak with the same m/z as Sphingosine (d18:1(14Z)), suggesting isomerization.
| Possible Cause | Troubleshooting & Optimization Steps |
| Excessive Heat During Extraction | 1. Review Protocol Temperatures: Identify all steps involving heat. If using a protocol with incubation at elevated temperatures (e.g., 37°C or 48°C), assess if this step is essential or can be performed at a lower temperature for a longer duration.[2] 2. Implement Cooling: Perform the entire extraction on ice. Use pre-chilled centrifuge rotors and vials. 3. Avoid Evaporation with Heat: If concentrating the sample, use a stream of nitrogen gas at room temperature or a vacuum centrifuge (e.g., SpeedVac) without heat. |
| Acidic or Alkaline Conditions | 1. Measure pH: Check the pH of your sample homogenate and any aqueous solutions used. Biological samples can become acidic upon storage or processing. 2. Neutralize the Medium: If the pH is acidic or alkaline, adjust it to neutral (pH ~7) using a suitable buffer.[1] 3. Evaluate Reagents: If using alkaline hydrolysis (e.g., with methanolic KOH) to remove phospholipids, consider its impact.[2] If isomerization is severe, you may need to find an alternative method that does not require this step or carefully neutralize the sample immediately after. |
| Prolonged Extraction Time | 1. Optimize Workflow: Streamline your procedure to reduce the time from sample collection to final extract storage. 2. Reduce Incubation Times: If your protocol includes long incubation steps, test shorter durations to see if recovery remains acceptable while isomerization is reduced. |
Quantitative Data Summary
While specific quantitative data for Sphingosine (d18:1(14Z)) isomerization is not widely published, the relative risk can be inferred from the conditions used in various lipid extraction methods.
Table 1: Comparison of Extraction Methods and their Potential Impact on Isomerization
| Extraction Method | Typical Operating Temperature | pH Conditions | Isomerization Risk | Recommendations for Minimization |
| Modified Folch/Bligh & Dyer | Low (Room Temp or 4°C) | Typically neutral, but can be acidified. | Low to Moderate | Perform extraction on ice; ensure solvents are fresh and pure; avoid adding acid unless necessary for other analytes. |
| Single-Phase (Methanol) | Low (Room Temp) | Neutral | Low | A rapid and simple method. Ensure complete and rapid processing to minimize enzymatic degradation before extraction. |
| Alkaline Methanolysis Protocol | Moderate (e.g., 37°C - 48°C)[2] | Alkaline (KOH added)[2] | High | Reduce incubation temperature and time. Neutralize immediately after hydrolysis with an acid like glacial acetic acid.[2] |
| Supercritical Fluid Extraction (SFE) | Low to Moderate (e.g., 40-60°C)[1] | Inert (CO2) | Very Low | Optimize for the lowest effective temperature and pressure. This is a very gentle but instrument-intensive method.[1] |
Experimental Protocols
Protocol 1: Optimized Sphingolipid Extraction to Minimize Isomerization
This protocol combines elements of established methods while prioritizing low temperatures and neutral pH to preserve the integrity of Sphingosine (d18:1(14Z)).
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
Internal Standard (IS) cocktail containing a non-native sphingolipid standard (e.g., C17-sphingosine)
-
Methanol (MeOH), HPLC grade, pre-chilled to 4°C
-
Chloroform (CHCl₃), HPLC grade, pre-chilled to 4°C
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-chilled to 4°C
-
Nitrogen gas supply
Methodology:
-
Sample Preparation: Place a known amount of sample (e.g., 50 µL plasma, 1x10⁶ cells) into a glass tube on ice.
-
Internal Standard Addition: Add the internal standard cocktail to the sample to account for extraction efficiency.
-
Monophasic Extraction: Add 1 mL of a pre-chilled, single-phase mixture of CHCl₃:MeOH (1:2, v/v). Vortex thoroughly for 1 minute.
-
Incubation: Incubate the mixture for 1 hour at 4°C with gentle shaking. This allows for efficient lipid extraction while minimizing thermal stress.
-
Phase Separation: Induce phase separation by adding 330 µL of CHCl₃ followed by 330 µL of PBS (pH 7.4). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen at room temperature. Avoid heating.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your LC-MS/MS analysis (e.g., MeOH:CHCl₃ 1:1, v/v).
Visualizations
Isomerization Pathway
Caption: Factors such as heat and harsh pH can promote the isomerization of Sphingosine (14Z) to (14E).
Optimized Extraction Workflow
Caption: Workflow for a low-temperature, pH-neutral sphingolipid extraction to minimize isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchmap.jp [researchmap.jp]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"addressing matrix effects in plasma Sphingosine (d18:1(14Z)) analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Sphingosine (B13886) (d18:1(14Z)) in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Sphingosine (d18:1(14Z)) in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these effects, primarily caused by phospholipids (B1166683), can lead to ion suppression or enhancement of the Sphingosine (d18:1(14Z)) signal.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[5] The consequences include diminished or augmented analyte response, leading to inaccurate quantification and poor reproducibility.[3]
Q2: What are the primary sources of matrix effects in plasma samples for sphingolipid analysis?
A2: The main culprits for matrix effects in plasma are phospholipids.[3] These abundant molecules are a major component of cell membranes and can co-extract with sphingolipids during sample preparation.[3][6] If not adequately removed, phospholipids can co-elute with Sphingosine (d18:1(14Z)) and compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[3][7] Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into a blank plasma extract to the peak area of the same analyte in a neat solvent. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank plasma extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[8][9]
Q4: Why is the choice of internal standard critical for accurate quantification of Sphingosine (d18:1(14Z))?
A4: A suitable internal standard (IS) is crucial to compensate for variability during sample preparation and for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Sphingosine (d18:1(14Z))-d7. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio and therefore reliable quantification.[10] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
Troubleshooting Guides
Issue 1: Poor Recovery of Sphingosine (d18:1(14Z))
Possible Cause: Inefficient extraction from the plasma matrix.
Troubleshooting Steps:
-
Optimize Extraction Method: Different extraction methods yield varying recoveries for sphingolipids. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your workflow.
-
Liquid-Liquid Extraction (LLE) Solvent System: The choice of solvents is critical. A single-phase butanol extraction has shown good recoveries for a range of sphingolipids.[11] A common and effective LLE method involves a methanol (B129727)/chloroform mixture.[3]
-
pH Adjustment: For phosphorylated sphingolipids, adjusting the pH of the sample can improve extraction efficiency.[12]
-
Evaluate Different Protocols: Systematically test different extraction protocols, varying solvent ratios, extraction time, and temperature to maximize recovery.[3]
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause: Inconsistent matrix effects across different samples or batches.
Troubleshooting Steps:
-
Improve Sample Cleanup: Simple protein precipitation is often insufficient for removing phospholipids.[4] Consider more rigorous cleanup methods like LLE or SPE. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of matrix components.[4]
-
Chromatographic Separation: Optimize your LC method to separate Sphingosine (d18:1(14Z)) from the regions where phospholipids elute. Adjusting the mobile phase gradient can improve resolution.[13]
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to correct for variable matrix effects and improve reproducibility.[10]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your study samples to compensate for consistent matrix effects.
Issue 3: Significant Ion Suppression
Possible Cause: Co-elution of phospholipids with Sphingosine (d18:1(14Z)).
Troubleshooting Steps:
-
Phospholipid Removal: Implement a specific phospholipid removal strategy. This can be achieved through specialized SPE cartridges (e.g., HybridSPE) or by incorporating an alkaline hydrolysis step in your sample preparation to degrade phospholipids.[3][11]
-
Optimize Chromatography:
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the elution profile of sphingosine relative to interfering phospholipids.
-
Gradient Elution: A shallower gradient around the elution time of your analyte can improve separation from co-eluting interferences.
-
-
Divert Flow: Use a diverter valve to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.
Quantitative Data on Extraction Methods
The following table summarizes the recovery of sphingosine using different extraction methods as reported in the literature. This data can help in selecting an appropriate sample preparation strategy.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Butanol Single Phase | Sphingosine | Good | [11] |
| MTBE Two Phases | Sphingosine | Poor | [11] |
| MTBE Single Phase | Sphingosine | Poor | [11] |
| Methanol Precipitation | Sphingosine-1-Phosphate | 95 - 111 | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Methanol/Chloroform)
This protocol is adapted from a method demonstrated to be effective for a broad range of sphingolipids.[3]
-
To 25 µL of plasma, add 75 µL of water.
-
Add 850 µL of a methanol/chloroform mixture (2:1, v/v).
-
Vortex and incubate at 38°C for 1 hour with shaking.
-
Optional but recommended for phospholipid removal: Add 75 µL of 1M KOH and incubate at 38°C for 2 hours. Neutralize with 4 µL of glacial acetic acid.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (Methanol)
This is a simpler but generally less clean method.[10]
-
To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).
-
Add 200 µL of methanol containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 17,000 x g for 2 minutes.
-
Transfer 150 µL of the supernatant for LC-MS/MS analysis.
Visualizations
Sphingolipid Metabolism and Signaling
The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway and its conversion to the key signaling molecule, sphingosine-1-phosphate (S1P).
Caption: Simplified sphingolipid metabolic and signaling pathway.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical approach to diagnosing and mitigating ion suppression in your analysis.
Caption: A logical workflow for troubleshooting ion suppression.
References
- 1. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.at [shimadzu.at]
Technical Support Center: Optimization of Derivatization for Atypical Sphingosine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of atypical sphingosines for analytical studies.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of atypical sphingosines?
A1: Derivatization is often employed in the analysis of atypical sphingosines to enhance their analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary reasons for derivatization are:
-
Improved Sensitivity: Many derivatizing agents introduce fluorescent or ionizable moieties, significantly increasing the sensitivity of detection.[1][2]
-
Enhanced Chromatographic Resolution: Derivatization can alter the polarity and structural properties of the analytes, leading to better separation from other lipids and matrix components.
-
Increased Stability: Some derivatization procedures can stabilize otherwise labile molecules, ensuring more reliable and reproducible results.[3]
Q2: What are the most common derivatization reagents for sphingosine (B13886) analysis?
A2: The most frequently used derivatization reagents for sphingoid bases target the primary amine group. These include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[2] It is a popular choice for fluorescence detection.
-
Naphthalene-2,3-dicarboxaldehyde (NDA): Forms highly fluorescent and stable cyanobenz[f]isoindole derivatives with primary amines.[1][2]
-
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are well-suited for UV or mass spectrometry detection.[3][4]
Q3: How does the chain length of atypical sphingosines affect derivatization?
A3: The length of the acyl chain in atypical sphingosines can influence their physicochemical properties, which may indirectly affect the efficiency of the derivatization reaction and subsequent analysis. Longer chain lengths can increase the lipophilicity of the molecule, potentially impacting its solubility in the reaction mixture and its interaction with chromatographic stationary phases.[5] While the derivatization reaction itself targets the primary amine, which is common to all sphingoid bases, the overall molecular structure can influence reaction kinetics and product stability.
Q4: What are 1-deoxysphingolipids, and do they require special derivatization considerations?
A4: 1-Deoxysphingolipids are a class of atypical sphingolipids that lack the hydroxyl group at the C1 position.[6] This structural difference prevents them from being phosphorylated or forming complex glycosphingolipids. For derivatization targeting the primary amine group (e.g., with OPA, NDA, or PITC), the absence of the C1-hydroxyl group does not fundamentally change the reaction. However, their unique metabolism and accumulation in certain diseases make their accurate quantification critical.[6][7] Analytical methods must be optimized to ensure their efficient extraction and separation from canonical sphingolipids.
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture. | Most derivatization reactions with amine-reactive reagents require a specific pH range (often alkaline for OPA and PITC).[3] Verify and adjust the pH of your reaction buffer. |
| Degraded derivatization reagent. | OPA and other reagents can degrade over time, especially when exposed to light or air. Prepare fresh reagent solutions for each experiment.[2] |
| Presence of interfering substances. | Primary amines from other sources in the sample matrix can compete for the derivatization reagent. Optimize your sample clean-up procedure to remove these interferences. |
| Suboptimal reaction time or temperature. | Derivatization reactions have optimal time and temperature requirements. Ensure you are following the recommended protocol. For complex samples, you may need to optimize these parameters. |
| Instability of the derivative. | OPA derivatives, in particular, can be unstable.[2] Analyze the samples as soon as possible after derivatization, or investigate the use of a more stable reagent like NDA. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve peak shape. For PITC derivatives, a buffered mobile phase around pH 6.5 can improve peak sharpness.[8] |
| Inappropriate column chemistry. | Ensure the column stationary phase is suitable for the polarity of your derivatized analytes. A C18 column is commonly used for reversed-phase separation of these derivatives.[8] |
| Column overloading. | Injecting too much sample can lead to peak broadening. Try diluting your sample or reducing the injection volume. |
| Secondary interactions with the stationary phase. | The addition of modifiers to the mobile phase, such as ion-pairing reagents, can sometimes mitigate unwanted interactions between the analyte and the column. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Excess derivatization reagent. | Excess reagent can sometimes be detected and interfere with the analysis. Optimize the reagent-to-analyte ratio. For volatile reagents like PITC, a drying step under vacuum can be effective.[3][8] |
| Matrix effects. | Components of the biological matrix can co-elute with the analytes of interest and cause ion suppression or enhancement in mass spectrometry.[9] Improve sample clean-up, use a matrix-matched calibration curve, or employ stable isotope-labeled internal standards. |
| Contamination from solvents or labware. | Ensure all solvents are of high purity and that labware is thoroughly cleaned to avoid introducing contaminants. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for common derivatization reagents used in sphingosine analysis.
Table 1: Comparison of Derivatization Reagent Performance
| Reagent | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence | LOD/LOQ can be in the low picomole range. | Derivatives can be unstable.[2] | Rapid reaction, widely available. | Instability of derivatives, requires a thiol co-reagent.[2] |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescence | LOD: 20.9 fmol; LOQ: 69.6 fmol for S1P.[1] | Forms highly stable derivatives.[2] | High sensitivity and stability. | May require longer reaction times than OPA. |
| Phenylisothiocyanate (PITC) | UV, MS | Detection limits under 1 pmol are achievable.[4] | PTC-amino acids are generally stable.[3] | Reacts with both primary and secondary amines, stable derivatives.[3] | Longer sample preparation, excess reagent may need to be removed.[3] |
Table 2: Optimized Reaction Conditions for Derivatization
| Reagent | pH | Temperature | Reaction Time | Notes |
| o-Phthalaldehyde (OPA) | Alkaline (e.g., pH 10.4)[2] | Room Temperature | < 1 minute | Reaction is very fast. |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Alkaline | Room Temperature | 15-60 minutes | Longer time may be needed for complete reaction. |
| Phenylisothiocyanate (PITC) | Alkaline | Room Temperature | 5-20 minutes | Requires a subsequent drying step to remove excess reagent.[3] |
Experimental Protocols
Protocol 1: Derivatization of Atypical Sphingosines with o-Phthalaldehyde (OPA)
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Bligh-Dyer extraction). Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of methanol (B129727) or ethanol.
-
OPA Reagent Preparation: Prepare the OPA reagent fresh by mixing OPA solution with a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~10.4).[2]
-
Derivatization Reaction: Add the OPA reagent to the reconstituted sample. Vortex briefly to mix. The reaction is typically complete within 1 minute at room temperature.
-
Analysis: Immediately analyze the derivatized sample by HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~455 nm).
Protocol 2: Derivatization of Atypical Sphingosines with Phenylisothiocyanate (PITC)
-
Sample Preparation: Extract and dry the lipid sample as described in Protocol 1.
-
Reconstitution: Dissolve the dried sample in a coupling solution (e.g., a mixture of acetonitrile, pyridine, and triethylamine).[3]
-
Derivatization Reaction: Add PITC to the sample solution and incubate at room temperature for 5-20 minutes.[3]
-
Reagent Removal: Dry the sample completely under high vacuum to remove excess PITC and other volatile components.[3][8]
-
Final Reconstitution: Reconstitute the dried PTC-derivatives in the initial mobile phase for LC-MS analysis.
-
Analysis: Analyze by reversed-phase HPLC-UV (at 254 nm) or LC-MS.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of atypical sphingosines.
Caption: Biosynthetic pathways of canonical and atypical (1-deoxysphingolipids) sphingolipids.
References
- 1. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of chain length and unsaturation on sphingomyelin bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sphingolipid Isomer Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of co-eluting sphingolipid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to resolve sphingolipid isomers?
A1: The challenge in resolving sphingolipid isomers stems from their structural similarity. Many isomers have the same mass-to-charge ratio (isobaric) and similar physicochemical properties, making them difficult to distinguish using mass spectrometry alone.[1] For instance, glycosphingolipids like glucosylceramide (GlcCer) and galactosylceramide (GalCer) are isomers that often co-elute.[1][2] Additionally, variations in the position of double bonds or hydroxyl groups within the sphingoid base or fatty acyl chain contribute to the complexity of the sphingolipidome.[3][4] Therefore, effective chromatographic separation is crucial for their unambiguous identification and quantification.[1][2]
Q2: What are the primary analytical techniques for resolving co-eluting sphingolipid isomers?
A2: The most powerful and widely used technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][5] This approach combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and specificity of mass spectrometry.[1][2] Different chromatography modes, such as reversed-phase (RP), normal-phase (NP), and hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve separation based on different molecular properties.[1][6]
Q3: Can I distinguish isomers using mass spectrometry alone?
A3: In most cases, mass spectrometry alone is insufficient to distinguish between co-eluting isomers because they have identical masses.[1][2] However, some advanced MS techniques, such as ion mobility mass spectrometry, can separate ions based on their shape and size, offering an additional dimension of separation for some isomers.[1][7] For routine quantitative analysis, chromatographic separation prior to MS detection remains the gold standard.[1]
Q4: What is the importance of internal standards in sphingolipid isomer analysis?
A4: Internal standards are critical for accurate and precise quantification of sphingolipids.[1] They are typically stable isotope-labeled versions of the analytes of interest that are added to samples before extraction and analysis.[8] Using internal standards helps to correct for sample loss during preparation, variations in instrument response, and matrix effects such as ionization suppression or enhancement, which can significantly impact quantitative results.[1][2]
Troubleshooting Guides
Issue 1: Poor or no separation of known isomers (e.g., GlcCer and GalCer).
-
Possible Cause 1: Inappropriate Column Chemistry. The choice of stationary phase is critical for isomer separation. For polar head group isomers like GlcCer and GalCer, a silica-based normal-phase column is often effective.[1][9]
-
Troubleshooting Step 1: Switch to a Normal-Phase Column. If using a reversed-phase column, consider switching to a normal-phase silica (B1680970) column (e.g., Supelco LC-Si).[9]
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the retention and separation of analytes.
-
Troubleshooting Step 2: Optimize the Mobile Phase. For normal-phase chromatography, a mobile phase consisting of acetonitrile, methanol, and an acidic modifier like acetic acid with an ammonium (B1175870) acetate (B1210297) buffer is a good starting point.[9] Fine-tuning the ratios of these solvents can improve resolution.
-
Possible Cause 3: Column Degradation. Over time, column performance can degrade due to the accumulation of contaminants from the sample matrix.[9]
-
Troubleshooting Step 3: Column Washing and Regeneration. Implement a regular column washing protocol. If performance does not improve, consider regenerating or replacing the column according to the manufacturer's instructions.[9]
Issue 2: Inconsistent retention times for sphingolipid isomers.
-
Possible Cause 1: Unstable Column Temperature. Fluctuations in column temperature can lead to shifts in retention times.
-
Troubleshooting Step 1: Use a Column Oven. Ensure the HPLC or UHPLC system is equipped with a column oven and that the temperature is stable throughout the analytical run. A common temperature for sphingolipid analysis is 40-50°C.[6][10]
-
Possible Cause 2: Inadequate Column Equilibration. Insufficient equilibration of the column with the initial mobile phase conditions between injections can cause retention time drift.
-
Troubleshooting Step 2: Increase Equilibration Time. Lengthen the re-equilibration step at the end of your gradient to ensure the column is fully returned to the initial conditions before the next injection.[9]
-
Possible Cause 3: Mobile Phase Preparation Issues. Inconsistent preparation of mobile phases can lead to variability in retention.
-
Troubleshooting Step 3: Standardize Mobile Phase Preparation. Prepare fresh mobile phases regularly and ensure accurate measurement of all components. Degas the solvents before use to prevent bubble formation in the pump.
Issue 3: Low signal intensity or poor peak shape for sphingolipid isomers.
-
Possible Cause 1: Suboptimal Ionization Source Parameters. The settings of the electrospray ionization (ESI) source, such as capillary voltage and source temperature, can significantly affect signal intensity.
-
Troubleshooting Step 1: Optimize ESI Source Conditions. Systematically optimize the ESI source parameters for your specific sphingolipid class of interest. This is often done by infusing a standard solution and adjusting the parameters to maximize the signal.
-
Possible Cause 2: Inappropriate Mobile Phase Additives. The choice and concentration of mobile phase additives can impact ionization efficiency.
-
Troubleshooting Step 2: Optimize Mobile Phase Additives. Formic acid and ammonium formate (B1220265) are commonly used additives in reversed-phase and HILIC methods to improve ionization.[6][11] Experiment with different concentrations to find the optimal balance for good peak shape and sensitivity.
-
Possible Cause 3: Co-elution with Suppressing Agents. Matrix components from the sample can co-elute with the analytes and suppress their ionization.
-
Troubleshooting Step 3: Improve Sample Preparation. Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix before LC-MS analysis.[12]
Experimental Protocols
Protocol 1: Normal-Phase LC-MS/MS for GlcCer and GalCer Isomer Resolution
This protocol is adapted from established methods for separating hexosylceramide isomers.[9]
1. Sample Preparation (Lipid Extraction):
- Utilize a standard Bligh-Dyer or a modified Folch extraction method to extract total lipids from the biological sample.
- Incorporate a suitable internal standard, such as a stable isotope-labeled GlcCer or GalCer, prior to extraction.
2. Liquid Chromatography:
- Column: Supelco LC-Si, 2.1 x 250 mm.[9]
- Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM Ammonium Acetate.[9]
- Mobile Phase B: Not typically used for isocratic elution in this specific protocol.
- Elution: Isocratic elution with 100% Mobile Phase A.[9]
- Flow Rate: 1.5 mL/min.[9]
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion. For many ceramides, a common fragment corresponds to the sphingoid base backbone (e.g., m/z 264.4 for a d18:1 backbone).[2]
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Protocol 2: Reversed-Phase UPLC-MS/MS for General Sphingolipid Profiling
This protocol provides a general method for the separation of various sphingolipid classes based on their acyl chain length and saturation.
1. Sample Preparation (Lipid Extraction):
- Follow a validated lipid extraction protocol, such as a liquid-liquid extraction with MTBE (methyl-tert-butyl ether).[8]
- Spike the sample with a cocktail of stable isotope-labeled internal standards covering the different sphingolipid classes of interest.[9]
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10]
- Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[10]
- Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[10]
- Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 70% B) and ramp up to a high percentage (e.g., 99% B) over several minutes to elute the more hydrophobic species.[10]
- Flow Rate: 0.3 mL/min.[10]
- Column Temperature: 40°C.[10]
- Injection Volume: 3 µL.[10]
3. Mass Spectrometry:
- Ionization Mode: Positive (for most sphingolipids) and Negative (for acidic sphingolipids like sulfatides (B1148509) and gangliosides) ESI.[2]
- Scan Mode: MRM or Full Scan with data-dependent MS/MS.
- MRM Transitions: Select precursor-product ion pairs specific to the target sphingolipids.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Sphingolipid Isomer Separation
| Parameter | Normal-Phase (NP) LC | Reversed-Phase (RP) LC | Hydrophilic Interaction (HILIC) |
| Primary Separation Principle | Polarity of the head group | Hydrophobicity of the acyl chain | Polarity of the head group |
| Typical Stationary Phase | Silica[1][9] | C18, C8[1][10] | Amide, Diol |
| Commonly Resolved Isomers | GlcCer/GalCer[1][9] | Acyl chain length and saturation isomers | Polar head group isomers |
| Advantages | Excellent for polar head group isomers | Good for separating species with different fatty acyl chains | Good for polar analytes |
| Disadvantages | Less effective for acyl chain isomers, requires non-aqueous mobile phases | Poor resolution of polar head group isomers | Can have longer equilibration times |
Table 2: Common MRM Transitions for Sphingolipid Classes (Positive Ion Mode)
| Sphingolipid Class | Precursor Ion | Product Ion (d18:1 backbone) | Reference |
| Sphingosine (So) | [M+H]+ | m/z 264.4 | [2] |
| Ceramide (Cer) | [M+H]+ | m/z 264.4 | [2] |
| Sphingomyelin (SM) | [M+H]+ | m/z 184.1 (phosphocholine) | [2] |
| Glucosylceramide (GlcCer) | [M+H]+ | m/z 264.4 | [2] |
| Lactosylceramide (LacCer) | [M+H]+ | m/z 264.4 | [2] |
Note: The exact m/z values will vary depending on the specific fatty acyl chain and sphingoid base composition.
Visualizations
Caption: General workflow for sphingolipid isomer analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving Sphingolipid Isomers Using Cryogenic Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for sphingosine kinase activity assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphingosine (B13886) kinase (SphK) activity assays.
Troubleshooting Guides
This section addresses common issues encountered during sphingosine kinase activity assays in a question-and-answer format.
High Background Signal
Q1: What are the common causes of high background in my sphingosine kinase assay?
A1: High background can originate from several sources, including the intrinsic properties of the substrates, impurities in the enzyme or substrate preparations, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself.[1] In fluorescence-based assays, autofluorescence of the substrate, enzyme, or other assay components can be a significant contributor.[1] For radiometric assays, insufficient washing to remove unincorporated radiolabeled ATP can lead to high background.[2]
Q2: How can I reduce high background in a fluorescence-based assay?
A2: To reduce high background in a fluorescence-based assay, consider the following:
-
Assess Autofluorescence: Measure the fluorescence of each assay component individually (enzyme, substrate, buffer) to identify the source of the background.[1]
-
Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the product signal while minimizing background fluorescence.[1]
-
Use Appropriate Microplates: For fluorescent assays, use black microplates to reduce background readings.
-
Check for Contaminants: Ensure that buffers and reagents are not contaminated with fluorescent compounds.
-
Optimize Antibody Concentrations: If using an antibody-based detection method, a high concentration of the conjugated secondary antibody can lead to non-specific binding and high background.[3]
Q3: What should I do about high background in a radiometric assay?
A3: For radiometric assays, high background is often due to residual radiolabeled ATP. Here are some troubleshooting steps:
-
Optimize Washing: Ensure that the washing steps are sufficient to remove all unbound [γ-³²P]ATP or [γ-³³P]ATP.[2] Two washes are often optimal to remove ATP while retaining the phosphorylated product.[2]
-
Use the Correct Isotope: Note that [γ-³²P]ATP may not be suitable for all plate-based assays due to its high energy, which can cause high background even without direct binding.[2] [γ-³³P]ATP is often a better alternative in these cases.[2]
Low or No Signal
Q1: Why am I getting a very low or no signal in my assay?
A1: A low or absent signal can be due to a variety of factors:
-
Inactive Enzyme: The sphingosine kinase may have lost activity due to improper storage or handling.[4]
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in the buffer can significantly affect enzyme activity.[4]
-
Sub-optimal Substrate Concentration: The concentration of sphingosine or the labeled substrate may be too low.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.[3]
-
Problem with Detection Reagent: The detection reagent may be expired or improperly prepared.
Q2: How can I improve the signal in my fluorescence-based assay?
A2: To improve the signal in a fluorescence-based assay:
-
Optimize Enzyme and Substrate Concentrations: Perform a titration to find the optimal concentrations of both the enzyme and the fluorescently labeled sphingosine substrate.
-
Check Instrument Settings: Ensure that the plate reader's excitation and emission wavelengths and filter sets are correctly configured for the fluorophore being used.[3]
-
Increase Incubation Time: A longer incubation may be necessary to generate a sufficient amount of product.[3]
Inconsistent Results/High Variability
Q1: What could be causing high variability between my replicate wells?
A1: High variability can be caused by:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can lead to significant differences between wells.[5]
-
Inconsistent Cell Seeding: If using cell lysates, ensure a homogenous cell suspension before plating.[5]
-
Temperature Fluctuations: Inconsistent temperatures across the plate can affect enzyme activity.[4]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and alter results. It is often recommended to fill the outer wells with a buffer or media and not use them for experimental samples.[6]
Q2: How can I ensure my results are reproducible?
A2: To improve reproducibility:
-
Use Proper Controls: Always include positive and negative controls in your experiments. A positive control with known activity confirms the assay is working, while a negative control without the enzyme shows the background signal.[4]
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[5]
-
Thorough Mixing: Ensure all reagents are thoroughly mixed before adding them to the assay plate.[3]
-
Consistent Incubation: Use a temperature-controlled incubator and ensure consistent incubation times for all plates.[4]
Frequently Asked Questions (FAQs)
Q1: What are the appropriate positive and negative controls for a sphingosine kinase assay?
A1:
-
Positive Control: A known potent activator of SphK or a sample with known high SphK activity. Some commercial kits include a potent kinase inhibitor as a positive control for inhibition.[4]
-
Negative Control: A reaction mixture containing all components except the enzyme to determine the background signal.[7] A heat-inactivated enzyme can also be used as a negative control.[7]
-
Inhibitor Control: Including a known SphK inhibitor can help confirm that the measured activity is specific to the kinase.[7]
Q2: How do I choose the right assay type (radiometric, fluorescent, or LC-MS/MS) for my experiment?
A2: The choice of assay depends on several factors:
-
Radiometric Assays: These are highly sensitive and considered a gold standard but are labor-intensive, require handling of radioactive materials, and are not easily adaptable to high-throughput screening.[2][8]
-
Fluorescent Assays: These are generally less sensitive than radiometric assays but are more amenable to high-throughput screening and do not require radioactive materials.[9][10][11] They are well-suited for inhibitor screening.[9][10][11]
-
LC-MS/MS Assays: This method is highly specific and sensitive for quantifying sphingosine-1-phosphate (S1P) in biological samples and is considered a gold standard for this purpose.[12] However, it requires specialized equipment and expertise.
Q3: What is the optimal concentration of substrate (e.g., Sphingosine, NBD-Sphingosine) to use?
A3: The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate. Using a substrate concentration well below the Km will result in a linear reaction rate over a wider range of substrate depletion, while a concentration at or above the Km will yield a higher reaction velocity. The Km for SphK1 and SphK2 with sphingosine is in the low micromolar range.[2] For fluorescently labeled substrates like NBD-Sphingosine, the apparent Km values for SphK1 and SphK2 have been reported to be around 38 µM and 44 µM, respectively.[9]
Q4: How can I differentiate between SphK1 and SphK2 activity?
A4: Differentiating between SphK1 and SphK2 activity can be achieved through several methods:
-
Selective Inhibitors: Use inhibitors that are selective for one isoform over the other.
-
Detergents: The zwitterionic detergent CHAPS has been shown to effectively inhibit SphK2 activity, allowing for the selective measurement of SphK1 activity.[13] Conversely, Triton X-100 can selectively inhibit SphK2 while activating SphK1.[2]
-
Selective Substrates: FTY720 (Fingolimod) is a substrate that is more efficiently phosphorylated by SphK2 than SphK1.[14]
-
Genetic Knockdown/Knockout: Using cell lines or tissues with genetic deletion or knockdown of one of the isoforms is a definitive way to measure the activity of the other.
Q5: What are some common inhibitors for SphK1 and SphK2 and their typical IC50 values?
A5: Several inhibitors are available for SphK1 and SphK2 with varying degrees of selectivity and potency.
-
PF-543: A potent and selective inhibitor of SphK1 with a reported IC50 of 3.6 nM.[15] Another study reported an IC50 of 16 nM.[9]
-
N,N-dimethylsphingosine (DMS): A non-selective SphK inhibitor with a reported IC50 of 15.2 µM for SphK1.[9]
-
SKI-II: A selective inhibitor of SphK1.[15]
-
ABC294640: An inhibitor of SphK2.[1]
-
K145: A SphK2-specific inhibitor with a reported IC50 of 33.7 µM.[9]
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for Sphingosine Kinases
| Enzyme | Substrate | Km (µM) | Reference |
| SphK1 | Sphingosine | 5 - 17 | [2] |
| SphK2 | Sphingosine | 3 - 5 | [2] |
| SphK1 | ATP | 125 | [2] |
| SphK2 | ATP | 79 | [2] |
| SphK1 | NBD-Sphingosine | 38 | [9] |
| SphK2 | NBD-Sphingosine | 44 | [9] |
| SphK1 | ATP (with NBD-Sph) | 70 | [9] |
| SphK2 | FTY720 | 22 | [2] |
| SphK (unspecified) | Fluorescently labeled substrate | 38 ± 18 | [16] |
| SphK1 | C17-Sph | 67.08 | [17] |
Table 2: IC50 Values of Common Sphingosine Kinase Inhibitors
| Inhibitor | Target | IC50 | Reference |
| PF-543 | SphK1 | 3.6 nM | [15] |
| PF-543 | SphK1 | 16 nM | [9] |
| N,N-dimethylsphingosine (DMS) | SphK1 | 15.2 µM | [9] |
| K145 | SphK2 | 33.7 µM | [9] |
| SKI-178 | SphK1 | 0.1 - 1.8 µM | [15] |
Experimental Protocols
Protocol 1: Radiometric Sphingosine Kinase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Prepare Cell Lysates:
-
Set up the Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the cell lysate (containing the sphingosine kinase), sphingosine substrate (e.g., 50 µM), and the reaction buffer.
-
The reaction buffer should contain components such as Tris-HCl, MgCl₂, and phosphatase inhibitors.
-
-
Initiate the Reaction:
-
Start the reaction by adding a mixture of unlabeled ATP (e.g., 1 mM) and [γ-³²P]ATP or [γ-³³P]ATP (e.g., 10 µCi).[18]
-
-
Incubate:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding an acidic solution (e.g., 1M HCl).
-
-
Extract the Product:
-
Perform a solvent extraction (e.g., using a chloroform/methanol mixture) to separate the radiolabeled sphingosine-1-phosphate from the unreacted [γ-³²P]ATP.[13]
-
-
Detection:
Protocol 2: Fluorescent Sphingosine Kinase Activity Assay
This protocol is based on the use of a fluorescently labeled sphingosine analog, such as NBD-sphingosine.
-
Prepare Reagents:
-
Prepare the reaction buffer (e.g., Tris-HCl, Triton X-100, NaCl, glycerol, and phosphatase inhibitors).[9]
-
Prepare solutions of the sphingosine kinase, NBD-sphingosine, and ATP.
-
-
Set up the Reaction:
-
In a black 384-well plate, add the reaction buffer, sphingosine kinase, and NBD-sphingosine.[9]
-
If testing inhibitors, add them at this stage.
-
-
Initiate the Reaction:
-
Start the reaction by adding ATP.[9]
-
-
Incubate:
-
Incubate the plate at 37°C.
-
-
Measure Fluorescence:
Visualizations
References
- 1. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor Edg-3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. An Improved Isoform-Selective Assay for Sphingosine Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 15. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Lipidomics of Cells Treated with Sphingosine Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886), a fundamental component of sphingolipids, exists in various stereoisomeric forms, with D-erythro-sphingosine being the most common in mammals.[1] These isomers can exhibit distinct biological activities, influencing critical cellular processes such as proliferation, apoptosis, and inflammation. Understanding how different sphingosine isomers modulate the cellular lipidome is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics. This guide outlines the experimental approach for such a comparative study, from cell treatment to data analysis, and provides context for interpreting the potential findings.
Experimental Protocols
A successful comparative lipidomics study requires meticulous attention to experimental detail. Below are protocols for cell culture, treatment with sphingosine isomers, lipid extraction, and mass spectrometry analysis, compiled from established methodologies.[2][3]
1. Cell Culture and Treatment with Sphingosine Isomers
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines, immune cells, or neuronal cells).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Sphingosine Isomer Solutions:
-
Prepare stock solutions of D-erythro-sphingosine and its isomer(s) of interest (e.g., L-threo-sphingosine) in a suitable solvent such as ethanol (B145695) or DMSO.
-
On the day of the experiment, dilute the stock solutions in a serum-free medium or a medium containing fatty acid-free bovine serum albumin (BSA) to the desired final concentration (e.g., 10 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the media containing the sphingosine isomers or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
2. Lipid Extraction
A modified Bligh-Dyer method is commonly used for the extraction of a broad range of lipids.
-
Cell Harvesting:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer them to a glass tube.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Extraction Procedure:
-
To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
3. Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating and identifying a wide array of lipid species.[2] The separation of isomers is a critical step in this type of analysis.[4]
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Use a reverse-phase C18 column for the separation of nonpolar lipids and a normal-phase silica (B1680970) column for the separation of more polar and isomeric species like glucosylceramide and galactosylceramide.[2]
-
Employ a gradient elution program with solvents such as water, methanol, and acetonitrile (B52724) containing additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.
-
-
Mass Spectrometry Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Acquire data in both positive and negative ionization modes to cover a wider range of lipid classes.
-
Perform tandem mass spectrometry (MS/MS) for the structural elucidation of identified lipids.
-
Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of specific lipid species.[3][5]
-
Data Presentation: Comparative Lipidomic Profiles
The following tables are illustrative examples of how quantitative data from a comparative lipidomics study of cells treated with sphingosine isomers could be presented. The values are hypothetical and intended to guide the presentation of actual experimental results.
Table 1: Hypothetical Changes in Major Sphingolipid Classes Following Treatment with Sphingosine Isomers
| Lipid Class | Control (pmol/mg protein) | D-erythro-sphingosine (pmol/mg protein) | L-threo-sphingosine (pmol/mg protein) | Fold Change (D-erythro vs. Control) | Fold Change (L-threo vs. Control) |
| Ceramides (B1148491) | 150.2 ± 12.5 | 225.8 ± 18.9 | 180.5 ± 15.1 | 1.50 | 1.20 |
| Sphingomyelins | 350.6 ± 29.3 | 315.4 ± 26.4 | 340.1 ± 28.5 | 0.90 | 0.97 |
| Glucosylceramides | 25.1 ± 2.1 | 30.2 ± 2.5 | 26.4 ± 2.2 | 1.20 | 1.05 |
| Sphingosine-1-Phosphate | 5.3 ± 0.4 | 15.9 ± 1.3 | 7.4 ± 0.6 | 3.00 | 1.40 |
Table 2: Hypothetical Changes in Key Glycerophospholipid and Glycerolipid Species
| Lipid Species | Control (pmol/mg protein) | D-erythro-sphingosine (pmol/mg protein) | L-threo-sphingosine (pmol/mg protein) | Fold Change (D-erythro vs. Control) | Fold Change (L-threo vs. Control) |
| Phosphatidylcholine (PC) | 1200.5 ± 100.1 | 1150.8 ± 96.2 | 1180.3 ± 98.7 | 0.96 | 0.98 |
| Phosphatidylethanolamine (PE) | 850.2 ± 71.1 | 800.9 ± 67.0 | 830.6 ± 69.5 | 0.94 | 0.98 |
| Diacylglycerol (DAG) | 30.8 ± 2.6 | 45.1 ± 3.8 | 35.2 ± 2.9 | 1.46 | 1.14 |
| Triacylglycerol (TAG) | 550.4 ± 46.0 | 580.1 ± 48.5 | 560.9 ± 46.9 | 1.05 | 1.02 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language).
Discussion
The differential effects of sphingosine isomers on the cellular lipidome can provide valuable insights into their specific roles in cell biology. For instance, an increase in ceramide levels upon treatment with D-erythro-sphingosine could suggest an induction of apoptosis, as ceramides are well-known pro-apoptotic molecules. Conversely, a significant elevation in sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule, could indicate a different cellular response.[6]
The stereochemistry of sphingosine can influence its recognition by enzymes involved in sphingolipid metabolism. For example, sphingosine kinases, which phosphorylate sphingosine to S1P, may exhibit stereospecificity, leading to different rates of S1P production depending on the isomer used for treatment. This, in turn, would have profound effects on the downstream signaling pathways activated by S1P receptors.
Furthermore, the incorporation of different sphingosine isomers into complex sphingolipids could alter the biophysical properties of cellular membranes, affecting membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.
Conclusion
A comparative lipidomics approach is a powerful tool for dissecting the distinct biological roles of sphingosine isomers. While this guide provides a framework for conducting such studies, the lack of publicly available, direct comparative datasets highlights a significant knowledge gap in the field. Future research focusing on the differential lipidomic remodeling induced by various sphingosine stereoisomers will be instrumental in advancing our understanding of sphingolipid biology and its implications for human health and disease.
References
- 1. lipotype.com [lipotype.com]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LIPID MAPS [lipidmaps.org]
Validating the Pro-Apoptotic Effect of Sphingosine (d18:1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic performance of Sphingosine (B13886) (d18:1) with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the potential of sphingosine as a therapeutic agent and to provide detailed methodologies for reproducing key experiments.
Executive Summary
Sphingosine, a key intermediate in sphingolipid metabolism, has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins. This guide presents a comparative analysis of sphingosine-induced apoptosis, offering quantitative data and detailed experimental protocols to support further research and development.
Comparative Analysis of Pro-Apoptotic Effects
The pro-apoptotic efficacy of sphingosine has been evaluated in various cancer cell lines. The following tables summarize the dose-dependent effects of sphingosine on cell viability and apoptosis induction in Alveolar Rhabdomyosarcoma (ARMS) cells, which are known for their resistance to conventional therapies.
Table 1: Dose-Dependent Effect of Sphingosine on Cell Viability of ARMS Cells
| Cell Line | Sphingosine Concentration (µM) | Inhibition of Cell Growth (%) (after 24h) |
| RH30 | 1 | ~10% |
| 2.5 | ~25% | |
| 5 | ~50% (IC50) | |
| 10 | ~75% | |
| 15 | ~90% | |
| RH18 | 1 | ~15% |
| 2.5 | ~40% | |
| 3.5 | ~50% (IC50) | |
| 5 | ~65% | |
| 10 | ~85% |
Data adapted from a study on PAX3-FOXO1-positive ARMS cells. The half-maximal inhibitory concentration (IC50) was determined after 24 hours of treatment.
Table 2: Induction of Apoptosis by Sphingosine in ARMS Cells
| Cell Line | Treatment | Percentage of Annexin V-Positive Cells (Fold Increase) |
| RH30 | Control (vehicle) | Baseline |
| Sphingosine (5 µM for 12h) | ~5-fold increase | |
| RH18 | Control (vehicle) | Baseline |
| Sphingosine (3.5 µM for 12h) | ~5-fold increase |
This data demonstrates a significant increase in the population of apoptotic cells following sphingosine treatment, as quantified by Annexin V staining and flow cytometry.[1]
Signaling Pathways and Experimental Workflows
The pro-apoptotic signaling cascade initiated by sphingosine and the general workflow for its validation are illustrated below.
Detailed Experimental Protocols
Cell Culture and Treatment with Sphingosine
-
Cell Lines: Human Alveolar Rhabdomyosarcoma cell lines RH30 and RH18.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sphingosine Preparation: A stock solution of sphingosine (d18:1) is prepared in ethanol. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 1 to 15 µM). A vehicle control (ethanol) should be used in parallel.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing either sphingosine at various concentrations or the vehicle control. The incubation time is varied depending on the assay (e.g., 12, 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and treat with sphingosine as described above.
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
-
Procedure:
-
Harvest cells after treatment with sphingosine.
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3 Activity Assay
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a colorimetric substrate (e.g., DEVD-pNA) which is cleaved by active caspase-3, releasing pNA that can be quantified by measuring absorbance.
-
Procedure:
-
Lyse the sphingosine-treated and control cells.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance at 405 nm.
-
The level of caspase-3 activity is directly proportional to the colorimetric signal.
-
Conclusion
The data and protocols presented in this guide validate the potent pro-apoptotic effect of Sphingosine (d18:1) in cancer cells. Its ability to induce apoptosis at micromolar concentrations, as demonstrated by quantitative assays, highlights its potential as a therapeutic agent. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of sphingosine-induced cell death and explore its clinical applications.
References
A Comparative Guide to the Cross-Validation of Analytical Platforms for Sphingosine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical platforms for the quantification of sphingosine (B13886) and its bioactive metabolite, sphingosine-1-phosphate (S1P): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the performance characteristics of each, provide detailed experimental protocols, and present a framework for cross-validation to ensure data consistency and reliability across different analytical methods.
Introduction to Sphingosine and its Significance
Sphingolipids, including sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are critical bioactive signaling molecules involved in a multitude of cellular processes.[1] These include cell proliferation, survival, migration, and immune cell trafficking.[2] The synthesis of S1P from sphingosine is catalyzed by sphingosine kinases (SphK1 and SphK2).[3][4] S1P then exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[3][4][5] Given their central role in physiology and pathology, accurate and precise quantification of sphingosine and S1P is crucial for research and drug development in areas such as oncology, immunology, and cardiovascular disease.[5][6]
Sphingosine-1-Phosphate (S1P) Signaling Pathway
The signaling cascade initiated by S1P is complex and cell-type dependent, involving the activation of various downstream effectors. Understanding this pathway is essential for interpreting the biological significance of measured sphingosine and S1P levels.
Comparison of Analytical Platforms
The two most common platforms for sphingosine and S1P analysis are LC-MS/MS and ELISA. Each has its own set of advantages and disadvantages, making the choice of platform dependent on the specific research question, required throughput, and available resources.
| Feature | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Antigen-antibody binding with colorimetric or fluorescent detection. |
| Specificity | Very high; can distinguish between structurally similar lipids. | Can be prone to cross-reactivity with other lipids. |
| Sensitivity | High; capable of detecting low nanomolar concentrations.[7] | Generally lower sensitivity than LC-MS/MS. |
| Throughput | Lower; sample preparation can be extensive and run times are longer. | High; suitable for screening large numbers of samples. |
| Multiplexing | Can simultaneously measure multiple sphingolipid species in a single run. | Typically measures a single analyte per assay. |
| Cost | High initial instrument cost and requires skilled operators. | Lower instrument cost and more user-friendly. |
| Validation | Well-established validation guidelines from regulatory bodies (e.g., FDA).[8] | Validation can be more variable between kits and manufacturers. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for LC-MS/MS and ELISA-based methods for S1P quantification.
Table 1: LC-MS/MS Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 25 - 600 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM (approximately 19 ng/mL) | [9] |
| Inter-day Precision (%CV) | -13.8% to 3.3% | [7] |
| Intra-day Precision (%CV) | -3.8% to 6.3% | [7] |
| Accuracy (%Bias) | Within ±15% | [8] |
Table 2: ELISA Performance Characteristics
Note: Quantitative performance data for commercially available ELISA kits is often limited in the public domain and can vary significantly between manufacturers. The following are general expectations.
| Parameter | Typical Value | Reference |
| Detection Range | Varies by kit, typically in the ng/mL range. | [10][11][12] |
| Sensitivity (LOD) | Generally in the low ng/mL range. | [7] |
| Intra-Assay Precision (%CV) | < 10% | Manufacturer's Datasheet |
| Inter-Assay Precision (%CV) | < 15% | Manufacturer's Datasheet |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for both LC-MS/MS and ELISA.
LC-MS/MS Protocol for S1P Quantification in Human Serum
This protocol is a composite based on several published methods.[8][13]
1. Sample Preparation (Protein Precipitation)
-
Thaw serum samples and all solutions at room temperature.
-
To 20 µL of serum, add 200 µL of methanol (B129727) containing an internal standard (e.g., C17-S1P at 25 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 series HPLC or equivalent.[9]
-
Column: C18 chromatographic column (e.g., Agilent Eclipse Plus C18, 2.1 mm x 50 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Flow Rate: 500 µL/min.[8]
-
Gradient: Optimized for separation of S1P and the internal standard.
-
Injection Volume: 1 µL.[8]
-
Mass Spectrometer: AB Sciex QTRAP 3200 or equivalent.[14]
-
Ionization Mode: Electrospray Ionization (ESI), positive.[14]
3. Data Analysis
-
Quantify S1P by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
ELISA Protocol for S1P Quantification
This is a general protocol based on commercially available kits.[10][11][12][16][17] Always refer to the specific kit manufacturer's instructions.
1. Reagent and Sample Preparation
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer, standards, and any required dilutions as per the kit manual.
-
Sample types can include serum, plasma, cell culture supernatants, and tissue homogenates.[10][11][12]
2. Assay Procedure
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Add 50 µL of prepared Detection Reagent A (biotinylated antibody).
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of prepared Detection Reagent B (HRP-conjugate).
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm immediately.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of S1P in the samples by interpolating their absorbance values from the standard curve.
Cross-Validation of Analytical Platforms
Cross-validation is the process of comparing data from two different analytical methods to determine if the results are comparable.[18] This is a critical step when migrating from one platform to another, or when comparing data generated in different labs or with different techniques.
Experimental Workflow for Cross-Validation
The following workflow outlines the key steps for cross-validating an LC-MS/MS method with an ELISA for sphingosine analysis.
Key Steps in Cross-Validation:
-
Define Acceptance Criteria: Before starting the experiment, define the acceptable level of agreement between the two methods. For incurred samples, a common criterion is that at least two-thirds (67%) of the samples should have a percent difference between the two methods of ≤20%.[19]
-
Sample Selection: A statistically relevant number of samples should be analyzed. This should include both "spiked" quality control (QC) samples (a blank matrix spiked with known concentrations of the analyte) and "incurred" samples (actual study samples).[18][19]
-
Parallel Analysis: The same set of samples should be analyzed by both the LC-MS/MS and ELISA methods.[18]
-
Data Comparison: The results from the two platforms are then compared. The percent difference for each sample can be calculated as:
% Difference = ((Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)) * 100
-
Evaluation: The results are evaluated against the pre-defined acceptance criteria. If the criteria are met, the two methods can be considered comparable. If not, an investigation into the discrepancies is required.
Conclusion
Both LC-MS/MS and ELISA are valuable tools for the quantification of sphingosine and S1P. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for detailed quantitative analysis.[2] ELISA provides a higher-throughput and more cost-effective solution for screening large numbers of samples. The choice of platform should be guided by the specific needs of the study. When data from different platforms need to be compared, a rigorous cross-validation study is essential to ensure the reliability and consistency of the results. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions for their sphingolipid analysis needs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. benchchem.com [benchchem.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a QTrap method for sensitive quantification of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Human Sphingosine 1 Phosphate (S1P) Elisa Kit – AFG Scientific [afgsci.com]
- 12. krishgen.com [krishgen.com]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Human Sphingosine-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Interaction of Sphingosine (d18:1(14Z)) with Sphingosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingosine (B13886) Kinases and the Sphingolipid Rheostat
Sphingosine kinases (SphKs) are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1] There are two main isoforms, SPHK1 and SPHK2, which exhibit distinct subcellular localizations and often opposing biological functions. SPHK1 is predominantly found in the cytoplasm and is generally associated with pro-survival and proliferative signals, while SPHK2 is primarily located in the nucleus and mitochondria and is often linked to pro-apoptotic pathways.[2] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P is often referred to as the "sphingolipid rheostat," with sphingosine kinases acting as a critical regulatory fulcrum.[3]
Comparative Analysis of Substrate Phosphorylation
While the canonical substrate for sphingosine kinases is D-erythro-sphingosine (d18:1(4E)), which possesses a trans double bond at the C4-C5 position, the substrate specificity of these enzymes is not absolute. Studies on various sphingoid bases have revealed that both SPHK1 and SPHK2 can phosphorylate other sphingosine isomers.
Of particular relevance to understanding the interaction of Sphingosine (d18:1(14Z)) is the study of sphinga-4,14-diene (d18:2(4E,14Z)), a sphingoid base with a trans double bond at C4-C5 and a cis double bond at C14-C15.[4] Research has shown that both SPHK1 and SPHK2 can phosphorylate sphinga-4,14-diene with an efficiency comparable to that of the canonical sphingosine (d18:1).[5] This finding strongly suggests that the presence of a double bond at the 14th position, as seen in Sphingosine (d18:1(14Z)), does not impede its recognition and phosphorylation by either SPHK1 or SPHK2.
Quantitative Data Summary
Although specific kinetic parameters (Km and Vmax) for Sphingosine (d18:1(14Z)) are not available, the following table presents the known kinetic constants for the canonical sphingosine (d18:1) and sphinga-4,14-diene with both SPHK1 and SPHK2. This comparison provides a strong inference for the potential interaction of Sphingosine (d18:1(14Z)).
| Substrate | Kinase Isoform | Km (µM) | Vmax (relative activity) |
| Sphingosine (d18:1) | SPHK1 | 5 - 17 | Not specified |
| SPHK2 | 3 - 5 | Not specified | |
| Sphinga-4,14-diene | SPHK1 | Not specified | Similar to Sphingosine (d18:1)[5] |
| SPHK2 | Not specified | Similar to Sphingosine (d18:1)[5] |
Note: The Vmax values are reported as having similar efficiency to sphingosine, but specific numerical data was not provided in the cited source.
Experimental Protocols
The determination of sphingosine kinase activity and substrate specificity is crucial for understanding their biological roles and for the development of specific inhibitors. A variety of assay methods are available, each with its own advantages and limitations.
Sphingosine Kinase Activity Assay (Radiometric Method)
This is a classic and highly sensitive method for measuring SphK activity.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the sphingoid base substrate. The resulting radiolabeled sphingosine-1-phosphate is then separated from the unreacted [γ-³²P]ATP and quantified.
Materials:
-
Recombinant human SPHK1 or SPHK2
-
Sphingoid base substrate (e.g., Sphingosine (d18:1(14Z)))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM ATP)
-
Chloroform (B151607), Methanol, HCl
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the kinase buffer, sphingoid base substrate, and the sphingosine kinase enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a mixture of chloroform:methanol:HCl.
-
Perform a two-phase extraction by adding chloroform and a salt solution (e.g., 1M KCl).
-
Centrifuge to separate the phases. The radiolabeled sphingosine-1-phosphate will be in the lower organic phase.
-
Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., 1-butanol:acetic acid:water).
-
Visualize the radiolabeled spots by autoradiography.
-
Scrape the spots corresponding to sphingosine-1-phosphate and quantify the radioactivity using a scintillation counter.
Fluorescence-Based Sphingosine Kinase Assay
This method offers a non-radioactive and high-throughput alternative to the radiometric assay.
Principle: This assay utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine. The phosphorylation of NBD-sphingosine by SphK results in a change in the fluorescence properties of the NBD group, which can be measured to determine kinase activity.[6]
Materials:
-
Recombinant human SPHK1 or SPHK2
-
NBD-sphingosine
-
ATP
-
Kinase reaction buffer
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, add the kinase reaction buffer, NBD-sphingosine, and the sphingosine kinase enzyme.
-
Add any test compounds or alternative substrates (like Sphingosine (d18:1(14Z)) for competition assays).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time.
-
Measure the change in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.[6]
Visualizations
Sphingolipid Signaling Pathway
Caption: The Sphingolipid Signaling Pathway.
Experimental Workflow for Sphingosine Kinase Activity Assay
Caption: Workflow for Sphingosine Kinase Assay.
Conclusion
The available evidence strongly suggests that the atypical sphingolipid, Sphingosine (d18:1(14Z)), is likely a substrate for both SPHK1 and SPHK2, with phosphorylation efficiency comparable to the canonical sphingosine. This has significant implications for understanding the biological roles of this less-studied sphingoid base and for the design of novel therapeutics targeting the sphingolipid signaling pathway. Further direct kinetic studies are warranted to precisely determine the Km and Vmax values of SPHK1 and SPHK2 for Sphingosine (d18:1(14Z)) to fully elucidate its role in the complex network of sphingolipid metabolism and signaling.
References
- 1. cusabio.com [cusabio.com]
- 2. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Sphingosine (d18:1) and its (14Z)-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the canonical sphingoid base, Sphingosine (B13886) (d18:1), and its less common geometric isomer, Sphingosine (d18:1(14Z)). Understanding the metabolic nuances of these two molecules is critical for research in lipid signaling, drug development, and the study of diseases associated with altered sphingolipid metabolism.
Introduction to Sphingosine and its Isomers
Sphingosine (d18:1) is a fundamental component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The most common and well-studied isomer is (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, often referred to simply as d18:1. Its metabolic products, particularly ceramide and sphingosine-1-phosphate (S1P), are key regulators of numerous cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4]
The (14Z)-isomer of d18:1 is an example of an "atypical sphingoid base," which differs from the canonical structure in the position and stereochemistry of the double bond. While less abundant, these atypical sphingolipids are gaining attention for their potential roles in various physiological and pathological conditions. The distinct geometry of the (14Z) double bond can influence how these molecules are recognized and processed by the enzymes of the sphingolipid metabolic pathway.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic fate of sphingosine is primarily dictated by a series of enzymatic reactions that lead to either the formation of more complex sphingolipids or to its degradation. The key enzymatic steps include phosphorylation by sphingosine kinases (SphK1 and SphK2) and subsequent cleavage by sphingosine-1-phosphate lyase (S1P lyase).
Sphingosine (d18:1) Metabolism
The metabolic pathway of the canonical d18:1 sphingosine is well-established. Upon entering the cell, it can be utilized in two primary ways:
-
Salvage Pathway: Sphingosine is acylated by ceramide synthases (CerS) to form ceramide. Ceramide serves as a central hub in sphingolipid metabolism, acting as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[3]
-
Phosphorylation and Degradation: Sphingosine is phosphorylated by SphK1 or SphK2 to form sphingosine-1-phosphate (S1P).[2][5] S1P is a potent signaling molecule that can act both intracellularly and extracellularly through its G protein-coupled receptors. The irreversible degradation of S1P is catalyzed by S1P lyase, which cleaves S1P into phosphoethanolamine and hexadecenal.[6][7] This represents the final catabolic step for the sphingoid backbone.
Sphingosine (d18:1(14Z)) Metabolism: A Less-Traveled Path
Direct experimental data on the metabolic fate of Sphingosine (d18:1(14Z)) is limited. However, based on the known substrate specificities of the key enzymes, we can infer its likely metabolic pathway.
-
Degradation by S1P Lyase: S1P lyase exhibits broad substrate specificity with respect to the long-chain base of the sphingoid phosphate.[6] It is known to act on various unsaturated sphingoid base phosphates. This suggests that Sphingosine (d18:1(14Z))-1-phosphate is likely a substrate for S1P lyase, leading to its irreversible degradation.
Quantitative Data Summary
Currently, there is a scarcity of published quantitative data directly comparing the kinetic parameters of enzymes involved in the metabolism of Sphingosine (d18:1) and Sphingosine (d18:1(14Z)). The following table highlights the key metabolic steps and the existing knowledge on enzyme specificity.
| Metabolic Step | Enzyme | Substrate: Sphingosine (d18:1) | Substrate: Sphingosine (d18:1(14Z)) |
| Phosphorylation | Sphingosine Kinase 1 & 2 (SphK1/2) | Well-established substrate. | Likely a substrate, but kinetic parameters are not well-documented.[8][9] |
| Degradation | Sphingosine-1-Phosphate Lyase (S1P Lyase) | Well-established substrate. | Likely a substrate due to the enzyme's broad specificity for the long-chain base.[6] |
Experimental Protocols
Investigating the metabolic fate of these sphingosine isomers requires specific experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Sphingosine Kinase Activity Assay
This assay is designed to determine if Sphingosine (d18:1(14Z)) is a substrate for sphingosine kinases and to compare its phosphorylation rate to that of the canonical d18:1.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (d18:1) and Sphingosine (d18:1(14Z))
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, 0.5% Triton X-100)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/acetic acid/water)
-
Phosphorimager or liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant SphK enzyme, and either Sphingosine (d18:1) or Sphingosine (d18:1(14Z)) at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.
-
Spot the lipid extracts onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize the radiolabeled sphingosine-1-phosphate product using a phosphorimager and quantify the radioactivity by liquid scintillation counting.
-
Determine the kinetic parameters (Km and Vmax) for each substrate by plotting the reaction velocity against the substrate concentration.[10][11][12]
Cellular Uptake and Metabolism Assay
This experiment aims to track the uptake and subsequent metabolic conversion of the sphingosine isomers in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Radiolabeled ([³H]) or fluorescently tagged Sphingosine (d18:1) and Sphingosine (d18:1(14Z))
-
Cell culture medium and supplements
-
Lipid extraction solvents
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) system
Protocol:
-
Culture cells to a desired confluency in appropriate multi-well plates.
-
Incubate the cells with either radiolabeled or fluorescently tagged Sphingosine (d18:1) or Sphingosine (d18:1(14Z)) for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells with cold PBS to remove any unincorporated sphingosine.
-
Lyse the cells and extract the total lipids.
-
Analyze the lipid extracts by HPLC-MS/MS to separate and quantify the parent sphingosine isomer and its metabolites (e.g., sphingosine-1-phosphate, ceramides).[13][14]
-
Compare the rate of uptake and the profile of metabolites generated from each isomer.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic fates of Sphingosine (d18:1) and the proposed pathway for Sphingosine (d18:1(14Z)).
Caption: Metabolic fate of canonical Sphingosine (d18:1).
Caption: Postulated metabolic fate of Sphingosine (d18:1(14Z)).
Conclusion and Future Directions
While the metabolic pathway of canonical Sphingosine (d18:1) is well-characterized, the fate of its (14Z)-isomer remains an area of active investigation. Based on the known broad substrate specificities of key metabolic enzymes, it is likely that Sphingosine (d18:1(14Z)) undergoes a similar metabolic route of phosphorylation and subsequent degradation. However, the efficiency of these processes may be significantly different, potentially leading to altered intracellular concentrations of the parent molecule and its phosphorylated metabolite.
Further research is required to elucidate the precise kinetic parameters of the enzymes involved in the metabolism of Sphingosine (d18:1(14Z)). Such studies will provide a clearer understanding of the biological significance of this and other atypical sphingoid bases and may open new avenues for therapeutic intervention in sphingolipid-related diseases. The use of advanced analytical techniques, such as HPLC-MS/MS, will be crucial in distinguishing and quantifying these closely related isomers and their metabolic products.
References
- 1. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 3. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate in blood: function, metabolism, and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration [mdpi.com]
- 8. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. Apical uptake and transepithelial transport of sphingosine monomers through intact human intestinal epithelial cells: physicochemical and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Tapestry: A Comparative Guide to Gene Expression in Response to Sphingosine Isomers
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, a class of bioactive lipids, are pivotal regulators of a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation. The subtle structural variations between sphingosine (B13886) isomers can trigger distinct signaling cascades, culminating in profoundly different gene expression profiles and cellular fates. This guide provides a comparative analysis of the differential gene expression elicited by key sphingosine isomers, offering valuable insights for understanding their physiological roles and for the development of targeted therapeutics.
At a Glance: Comparative Gene Expression Profiles
The following table summarizes the differential gene expression patterns observed in response to treatment with various sphingosine isomers. It is important to note that the data presented here is a synthesis from multiple studies employing different cell types and experimental conditions. Direct comparative studies are limited, and thus this table serves as a guide to the general trends observed.
| Sphingosine Isomer | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Predominant Cellular Outcome | Reference Cell Type(s) |
| Sphingosine-1-Phosphate (S1P) | Pro-survival (e.g., Bcl-2), Pro-inflammatory (e.g., IL-6, COX-2), Angiogenesis-related (e.g., VEGF), Cell cycle progression (e.g., Cyclin D1) | Pro-apoptotic (e.g., Bax, caspases) | Proliferation, Survival, Inflammation, Angiogenesis | Endothelial cells, Smooth muscle cells, Cancer cells |
| Sphingosine | Pro-apoptotic (e.g., Bax, caspases), Cell cycle arrest (e.g., p21, p27) | Pro-survival (e.g., Bcl-2), Proliferation-related (e.g., c-Myc) | Apoptosis, Cell Cycle Arrest | Cancer cells, various cell lines |
| Sphinganine (Dihydrosphingosine) | Limited specific data available, often considered a precursor to other sphingolipids. May induce apoptosis at high concentrations. | Limited specific data available. | Precursor for sphingolipid synthesis; potential for apoptosis induction. | Various cell lines |
| Phytosphingosine | Epidermal differentiation markers (e.g., involucrin, loricrin, keratin (B1170402) 1), PPARγ | Pro-inflammatory (e.g., Prostaglandin E2), Cell proliferation | Anti-inflammatory, Promotes skin barrier function | Keratinocytes |
In-Depth Experimental Protocols
The following sections detail the typical methodologies employed in studies investigating differential gene expression in response to sphingosine isomers.
Cell Culture and Sphingosine Isomer Treatment
-
Cell Lines: A variety of cell lines are utilized depending on the research question, including human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells, various cancer cell lines (e.g., breast, colon), and keratinocytes.
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Isomer Preparation: Sphingosine isomers are typically dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock is then diluted in culture media to the desired final concentration. A vehicle control (media with the solvent) is essential for all experiments.
-
Treatment Conditions: Cells are seeded and allowed to adhere and grow to a specific confluency (often 60-80%). The culture medium is then replaced with fresh medium containing the sphingosine isomer or vehicle control. Treatment duration can range from a few hours to 24 hours or more, depending on the specific genes and pathways being investigated. Concentrations of sphingosine isomers used in studies typically range from 1 to 25 µM.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation: RNA-seq libraries are typically prepared from total RNA using a commercial kit, such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves the isolation of poly(A)+ mRNA, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of adapters, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.
-
Data Analysis Pipeline:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are then aligned to a reference genome (e.g., human or mouse) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR in the R programming environment. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Pathway and Gene Ontology Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment and Gene Ontology (GO) analysis are performed using tools like DAVID, Metascape, or GSEA.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the effects of sphingosine isomers on gene expression.
Atypical Sphingolipid SPB 18:1(14Z);O2: A Highly Specific Biomarker for DEGS1-Related Hypomyelinating Leukodystrophy
A new era in the diagnosis of DEGS1-related hypomyelinating leukodystrophy (HLD18) is dawning with the validation of the atypical sphingolipid, SPB 18:1(14Z);O2, as a highly specific and reliable biomarker. This guide provides a comprehensive comparison of SPB 18:1(14Z);O2 with other potential biomarkers, supported by experimental data, and details the methodologies for its detection.
DEGS1-related hypomyelinating leukodystrophy is a severe, autosomal recessive neurological disorder caused by mutations in the DEGS1 gene, which encodes the C4-dihydroceramide desaturase. This enzyme is crucial for the final step in the de novo synthesis of ceramides, essential components of myelin. Loss-of-function mutations in DEGS1 lead to a disruption of sphingolipid metabolism, resulting in the accumulation of dihydroceramides (dhCer) and the formation of the atypical metabolite SPB 18:1(14Z);O2.[1][2]
Comparative Analysis of Biomarkers
The validation of a specific biomarker is critical for the accurate diagnosis and differentiation of DEGS1-related HLD18 from other sphingolipid metabolism disorders. While elevated levels of dihydrosphingolipids (dhSL) are observed in patients with DEGS1 deficiency, they are not exclusive to this condition and can be found in other metabolic diseases.[2] In contrast, the presence of SPB 18:1(14Z);O2 has been identified as a more specific indicator of pathogenic DEGS1 variants.[1][2][3]
| Biomarker | DEGS1 Patient with Pathogenic Variant (p.R311K) | DEGS1 Patient with Benign Variant (p.G270E) | Healthy Controls | Specificity for DEGS1-HLD18 |
| SPB 18:1(14Z);O2 | Detected | Absent | Absent | High |
| Dihydrosphingolipids (dhSL) | Significantly Elevated | Not Altered | Normal Levels | Low (elevated in other disorders) |
Table 1: Comparison of SPB 18:1(14Z);O2 and Dihydrosphingolipids as Biomarkers for DEGS1-Related Hypomyelinating Leukodystrophy. Data summarized from Hulsmeier et al., 2023.[1][2]
Signaling Pathway and Biomarker Formation
In a healthy individual, the DEGS1 enzyme efficiently converts dihydroceramide (B1258172) to ceramide. However, in individuals with pathogenic DEGS1 mutations, this conversion is impaired, leading to the accumulation of dihydroceramides. This accumulation triggers a metabolic bypass reaction mediated by the fatty acid desaturase 3 (FADS3), resulting in the formation of the atypical sphingolipid SPB 18:1(14Z);O2.[2]
References
- 1. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical sphingolipid SPB 18:1(14Z);O2 is a biomarker for DEGS1 related hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sphingosine (d18:1(14Z))
Essential guidance for the safe handling and disposal of Sphingosine (d18:1(14Z)), a critical component in sphingolipid research. This document provides immediate, procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers and drug development professionals, the integrity of their work and the safety of their environment are paramount. Atypical sphingolipids like Sphingosine (d18:1(14Z)) are at the forefront of cellular signaling research.[1] Proper management of these compounds, from handling to disposal, is a critical aspect of laboratory operations. This guide outlines the necessary procedures for the safe disposal of Sphingosine (d18:1(14Z)), ensuring a secure and compliant research environment.
Chemical and Physical Properties
| Property | Data |
| Chemical Formula | C₁₈H₃₇NO₂ |
| Molecular Weight | 299.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Miscible in ethanol. Soluble in DMF (10 mg/ml) and DMSO (2 mg/ml).[1] |
| Storage | Store at -20°C for long-term stability.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the information for the closely related Sphingosine (d18:1), this compound should be treated as a potential irritant.
-
Potential Hazards :
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Required Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Wear compatible chemical-resistant gloves.
-
Skin and Body Protection : Wear a laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area or with a fume hood.
-
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is essential. The following steps provide a clear workflow for the safe disposal of Sphingosine (d18:1(14Z)).
-
Segregation : All waste containing Sphingosine (d18:1(14Z)), including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.
-
Waste Collection :
-
Solid Waste : Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard symbols.
-
Liquid Waste : Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used to dissolve the sphingosine. Do not mix with incompatible waste streams.
-
-
Storage of Waste : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental services provider. Never dispose of Sphingosine (d18:1(14Z)) down the drain or in the regular trash. [3][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sphingosine (d18:1(14Z)).
Disclaimer : This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. In the absence of a specific SDS for Sphingosine (d18:1(14Z)), it is prudent to handle it with the same precautions as its better-characterized isomers.
References
Safeguarding Your Research: A Guide to Handling Sphingosine (d18:1(14Z))
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Sphingosine (d18:1(14Z)), a critical component in sphingolipid research. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your experimental workflows.
Essential Personal Protective Equipment (PPE)
When handling Sphingosine (d18:1(14Z)), a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the substance. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of generating dust or aerosols. | To prevent inhalation of the substance. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of Sphingosine (d18:1(14Z)) minimizes risk and ensures the quality of the compound.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored at -20°C for long-term stability.[1] For short-term use, it can be kept at room temperature in the continental US, though this may vary elsewhere.[1][2]
2. Preparation of Solutions:
Sphingosine (d18:1(14Z)) is soluble in various organic solvents. For instance, it is soluble in DMF at 10 mg/ml and in DMSO at 2 mg/ml. It is also miscible in ethanol.[2] When preparing solutions, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
3. Handling Procedures:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.
Disposal Plan
All waste materials contaminated with Sphingosine (d18:1(14Z)) must be treated as chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Sphingosine (d18:1(14Z)) should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Sphingosine (d18:1(14Z)) in a laboratory setting.
Caption: Workflow for Safe Handling of Sphingosine (d18:1(14Z)).
By implementing these safety protocols and operational plans, researchers can confidently and safely work with Sphingosine (d18:1(14Z)), fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
